4-Aminophenyl 4-guanidinobenzoate CAS number and properties
The following technical guide details the properties, mechanism, and application of 4-Aminophenyl 4-guanidinobenzoate , a specialized biochemical tool used in protease research. CAS Number: 35695-20-6 Primary Classificat...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, mechanism, and application of 4-Aminophenyl 4-guanidinobenzoate , a specialized biochemical tool used in protease research.
CAS Number: 35695-20-6
Primary Classification: Serine Protease Inhibitor / Active Site Titrant
Executive Summary
4-Aminophenyl 4-guanidinobenzoate (APGB) is a synthetic low-molecular-weight inhibitor targeting trypsin-like serine proteases. Structurally analogous to the classic titrant p-nitrophenyl p-guanidinobenzoate (NPGB), APGB functions as an "inverse substrate." It rapidly acylates the active site serine of the enzyme, forming a stable guanidinobenzoyl-enzyme complex that deacylates extremely slowly. This property makes it a critical tool for the stoichiometric quantification (active site titration) of enzymes like trypsin, thrombin, and urokinase, as well as a scaffold for developing activity-based probes via its reactive aniline amine.
Chemical Identity & Physicochemical Properties[1][2]
Identification Data
Property
Specification
CAS Number
35695-20-6
IUPAC Name
4-Aminophenyl 4-guanidinobenzoate
Common Synonyms
p-Aminophenyl p-guanidinobenzoate; APGB
Molecular Formula
C₁₄H₁₄N₄O₂
Molecular Weight
270.29 g/mol
SMILES
NC1=CC=C(OC(=O)C2=CC=C(N=C(N)N)C=C2)C=C1
InChIKey
DMWLCBSJFMTCMX-UHFFFAOYSA-N
Physical Properties
Parameter
Description
Appearance
Solid (Typically off-white to pale yellow crystalline powder in salt form)
Solubility
Soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in neutral water unless protonated (salt form).
Hydrolytically sensitive; store desiccated at -20°C. Solutions in DMSO are stable for weeks at -20°C.
Structural Visualization
The molecule consists of two distinct domains: the recognition moiety (guanidinobenzoyl group) which targets the enzyme's S1 specificity pocket, and the leaving group (p-aminophenol).
Figure 1: Structural decomposition of 4-Aminophenyl 4-guanidinobenzoate highlighting the scissile ester bond targeted by the enzyme.
Mechanism of Action: Inverse Substrate Inhibition
APGB operates via a suicide inhibition-like mechanism known as "inverse substrate" behavior. Unlike standard substrates where both acylation and deacylation are fast, APGB facilitates rapid acylation but sterically arrests the deacylation step.
The Kinetic Pathway
Binding (K_s): The positively charged guanidino group binds the S1 specificity pocket (Asp189 in Trypsin), mimicking the Arginine side chain.
Acylation (k_2): The catalytic Serine (Ser195) attacks the carbonyl carbon of the ester.
Release: The p-aminophenol leaving group is expelled.
Stalling (k_3): The resulting Guanidinobenzoyl-Enzyme intermediate is extremely stable due to the distortion of the active site geometry, preventing water from hydrolyzing the bond (k_3 ≈ 0).
Figure 2: Kinetic pathway of inhibition.[1] The cycle arrests at the Acyl-Enzyme stage, effectively titrating the active sites.
Experimental Protocol: Active Site Titration
Objective: Determine the operational molarity (active concentration) of a Trypsin solution using APGB. This is superior to measuring total protein (e.g., Bradford) as it accounts for autolysis or inactive zymogens.
Reagents Preparation
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.4, containing 20 mM CaCl₂ (Calcium stabilizes trypsin).
Stock Solution (APGB): 10 mM in dry DMSO. Store at -20°C.
Enzyme Solution: Trypsin (approx. 10–50 µM) in 1 mM HCl (keeps enzyme stable/inactive until dilution).
Step-by-Step Methodology
Baseline Setup: In a quartz cuvette, add 1.98 mL of Assay Buffer .
Blanking: Zero the spectrophotometer at 280 nm (or specific wavelength if coupling p-aminophenol to a secondary detection system). Note: Direct UV detection of p-aminophenol is possible but less sensitive than the nitro-analog NPGB (410 nm). For high sensitivity, use oxidative coupling or fluorescence derivatization of the released amine.
Enzyme Addition: Add 10 µL of Enzyme Solution . Mix by inversion. Record baseline absorbance (
) for 2 minutes to ensure stability.
Titrant Addition: Add 10 µL of APGB Stock (excess relative to enzyme, typically 50–100 µM final).
Reaction Monitoring: Monitor the "burst" phase. The absorbance will change rapidly as the p-aminophenol is released (burst) and then plateau (steady-state turnover is near zero).
Calculation:
Where:
= Amplitude of the initial burst.
= Difference in extinction coefficient between APGB and free p-aminophenol (must be determined empirically for the specific buffer/wavelength).
= Path length (1 cm).
Advanced Application: Probe Synthesis
The unique 4-amino group on the leaving moiety allows APGB to be used as a scaffold.
Surface Immobilization: The aniline amine can be coupled to NHS-activated Sepharose or carboxylated magnetic beads.
Workflow: Immobilize APGB
Flow Enzyme Enzyme attacks ester Enzyme becomes covalently bound to the guanidinobenzoate moiety (which is NOT attached to the bead) This specific configuration does not work for affinity purification , but rather for activity-based depletion .
Correction: To make an affinity resin, one would typically attach the guanidino-benzoate side to the bead. Since the amino group is on the leaving group side in APGB, this molecule is best used as a soluble titrant or intermediate where the aniline is derivatized with a fluorophore to create a "fluorogenic burst" titrant.
Storage and Stability Guidelines
Solid State: Hygroscopic. Store at -20°C in a sealed container with desiccant. Stable for >2 years.
Stock Solution: Prepare in anhydrous DMSO. Stable for 1 month at -20°C.
Aqueous Solution: Unstable. The ester bond hydrolyzes spontaneously at pH > 8.0. Prepare working solutions immediately before use.
References
Sigma-Aldrich. (n.d.). 4-Aminophenyl 4-guanidinobenzoate Product Specification & CAS 35695-20-6.[2][3][4][5] Retrieved from [3]
ChemSrc. (2025).[2] 4-Aminophenyl 4-guanidinobenzoate Physicochemical Properties and Bioactivity Data. Retrieved from [2]
Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin. Biochemical and Biophysical Research Communications.
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Guanidinobenzoate derivatives. Retrieved from
4-Aminophenyl 4-Guanidinobenzoate: Mechanistic Profiling and Covalent Inhibition of Trypsin-Like Serine Proteases
Executive Summary The development of targeted protease inhibitors requires a rigorous understanding of active-site architecture and transition-state kinetics. 4-Aminophenyl 4-guanidinobenzoate (CAS No.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted protease inhibitors requires a rigorous understanding of active-site architecture and transition-state kinetics. 4-Aminophenyl 4-guanidinobenzoate (CAS No. 35695-20-6) represents a highly specialized class of synthetic small-molecule serine protease inhibitors[1][2]. Utilizing a guanidinobenzoate warhead, this compound does not merely block the active site competitively; it acts as an "inverse substrate" or suicide inhibitor, leading to the covalent trapping of the enzyme[3]. This whitepaper dissects the molecular pharmacophore, mechanistic pathway, and experimental validation protocols required to profile this compound and its derivatives in drug development.
Molecular Pharmacophore & Binding Kinetics
The efficacy of 4-aminophenyl 4-guanidinobenzoate is driven by its bipartite molecular architecture, which perfectly exploits the catalytic machinery of trypsin-like serine proteases (e.g., Trypsin, Thrombin, and viral NS2B-NS3 proteases)[2]:
The S1 Anchoring Motif (Guanidino Group): Trypsin-like proteases possess a deep, negatively charged S1 specificity pocket containing a highly conserved Aspartic Acid residue (Asp189). The strongly basic guanidino group of the inhibitor mimics the natural Arginine/Lysine substrates, plunging into the S1 pocket to form a highly stable bidentate salt bridge with Asp189[3][4].
The Reactive Warhead (Ester Linkage): Once anchored, the ester bond of the benzoate moiety is precisely positioned within striking distance of the catalytic triad (His57, Asp102, Ser195).
The Leaving Group (4-Aminophenyl): Upon nucleophilic attack by Ser195, the ester bond is cleaved. The 4-aminophenyl group acts as an excellent leaving group, diffusing out of the active site and driving the reaction forward thermodynamically[3][5].
Mechanistic Pathway: The Acyl-Enzyme Intermediate
Unlike standard reversible competitive inhibitors, 4-aminophenyl 4-guanidinobenzoate follows a time-dependent, covalent inhibition mechanism[3][4]. The causality of its potency lies in the extreme disparity between the rates of acylation (
) and deacylation ().
Phase 1 (Michaelis Complex): The inhibitor binds non-covalently to the free enzyme (
).
Phase 2 (Acylation): The hydroxyl group of Ser195 attacks the ester carbonyl. A transient tetrahedral intermediate is formed, stabilized by the enzyme's oxyanion hole, followed by the rapid expulsion of 4-aminophenol[3][5].
Phase 3 (Covalent Trapping): The enzyme is now covalently modified, forming a stable 4-guanidinobenzoyl-enzyme complex.
Phase 4 (Deacylation): Because the acyl-enzyme intermediate is highly stable, the hydrolysis of the ester bond by an incoming water molecule is orders of magnitude slower than normal substrate turnover. This effectively traps the protease in a dead-end state[3].
Mechanistic pathway of covalent serine protease inhibition by 4-aminophenyl 4-guanidinobenzoate.
Experimental Validation Protocols
To rigorously validate the mechanism of action of 4-aminophenyl 4-guanidinobenzoate, standard steady-state Michaelis-Menten kinetics are insufficient. The following self-validating protocols are required to capture the time-dependent nature of the inhibition and confirm covalent modification.
Experimental workflow for kinetic profiling of time-dependent covalent protease inhibitors.
Protocol 1: Active-Site Titration and Kinetic Profiling
Objective: Determine the second-order rate constant of inactivation (
).
Causality: Because the inhibitor permanently inactivates a fraction of the enzyme over time, pre-incubation is mandatory. A fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) is used because the cleavage of AMC (7-amino-4-methylcoumarin) provides a highly sensitive, continuous readout of residual active enzyme[2][6].
Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100 to prevent aggregation).
Pre-incubation: Incubate the target protease (e.g., Trypsin-3, 1 nM) with varying concentrations of 4-aminophenyl 4-guanidinobenzoate (0.1 µM to 50 µM) at 37°C for distinct time intervals (0, 5, 10, 30, 60 minutes)[2].
Substrate Addition: Rapidly add the fluorogenic substrate Boc-Val-Pro-Arg-AMC (at a concentration of
to outcompete any remaining non-covalent inhibitor)[2].
Fluorescence Monitoring: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) using a microplate reader.
Data Analysis: Plot the natural log of residual activity versus pre-incubation time to determine the pseudo-first-order rate constant (
). Plot versus inhibitor concentration to extract and .
Protocol 2: Mass Spectrometry Validation of the Covalent Adduct
Objective: Definitively prove the formation of the acyl-enzyme intermediate on Ser195.
Causality: Kinetic data alone cannot distinguish between extremely tight non-covalent binding and true covalent acylation. LC-MS/MS provides absolute structural confirmation by detecting the specific mass shift associated with the guanidinobenzoyl adduct[3][4].
Reaction Setup: Incubate the target protease (10 µM) with a 10-fold molar excess of the inhibitor for 1 hour at room temperature.
Quenching & Digestion: Quench the reaction with 1% formic acid. Denature the protein with 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest with a non-tryptic protease (e.g., Chymotrypsin or Glu-C) to avoid cleaving at the modified active site.
LC-MS/MS Analysis: Run the digested peptides through a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Data Interpretation: Search the spectra for the active-site peptide bearing a mass shift of +161.05 Da , corresponding to the covalent addition of the 4-guanidinobenzoyl group and the loss of the 4-aminophenyl leaving group.
Quantitative Profiling & Selectivity
The broad-spectrum nature of the guanidinobenzoate pharmacophore allows it to inhibit multiple serine proteases across different biological kingdoms. Below is a summary of quantitative inhibition data derived from standardized bioassays[2][6]:
The mechanistic principles of 4-aminophenyl 4-guanidinobenzoate extend directly into clinical drug development. Structurally related guanidinobenzoate drugs, such as Nafamostat mesylate and Camostat mesylate , utilize the exact same mechanism of action (acylation of Ser195) and have been successfully translated into the clinic[3][7].
Oncology & Inflammation: By inhibiting proteases like thrombin, plasmin, and mast cell tryptase, guanidinobenzoate derivatives block the canonical NF-κB signaling pathway. This has shown profound efficacy in attenuating tumor progression, particularly in pancreatic and colorectal cancers, by sensitizing solid tumors to chemotherapy[7].
Antiviral Therapeutics: Host-cell entry of many respiratory viruses (including Influenza and Coronaviruses) relies on the cleavage of viral spike proteins by host serine proteases like TMPRSS2. Covalent inhibitors utilizing the guanidinobenzoate warhead effectively trap TMPRSS2, halting viral fusion and replication, making them critical candidates for broad-spectrum antiviral deployment[8][9].
References
4-Aminophenyl 4-guanidinobenzoate Bioassay and Target Profiling
Source: Chemsrc Database
URL:[Link]
The Antiviral Potential of Host Protease Inhibitors
Source: Activation of Viruses by Host Proteases (Springer / PMC)
URL:[Link]
The Mechanism of Inhibition of Antibody-Based Inhibitors of Membrane-Type Serine Protease 1 (MT-SP1)
Source: National Institutes of Health (PMC)
URL:[Link]
The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications
Source: Frontiers in Oncology
URL:[Link]
A Review on Expression, Pathological Roles, and Inhibition of TMPRSS2, the Serine Protease Responsible for SARS-CoV-2 Spike Protein Activation
Source: Scientifica (PMC)
URL:[Link]
4-Aminophenyl 4-guanidinobenzoate: A Technical Guide to Discovery, Mechanism, and Application
This guide provides an in-depth technical analysis of 4-Aminophenyl 4-guanidinobenzoate (CAS: 35695-20-6), a specialized serine protease inhibitor and chemical probe. It synthesizes historical context from the laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-Aminophenyl 4-guanidinobenzoate (CAS: 35695-20-6), a specialized serine protease inhibitor and chemical probe. It synthesizes historical context from the laboratory of Prof. Setsuro Fujii with modern biochemical applications.
Part 1: Executive Summary & Chemical Identity
4-Aminophenyl 4-guanidinobenzoate (APGB) is a synthetic, low-molecular-weight protease inhibitor belonging to the guanidinobenzoate class. It functions as an "inverse substrate" for trypsin-like serine proteases. Unlike standard substrates that are rapidly hydrolyzed, APGB rapidly acylates the active site serine but deacylates very slowly, effectively trapping the enzyme in an inactive acyl-enzyme complex.
This molecule represents a critical evolutionary step in the development of clinical protease inhibitors like Gabexate (FOY) and Camostat (FOY-305), serving as both a mechanistic probe and a functionalizable scaffold for affinity chromatography.
Guanidinobenzoyl group (mimics Arginine/Lysine side chain)
Part 2: Discovery and History
The history of 4-aminophenyl 4-guanidinobenzoate is inextricably linked to the pioneering work of Prof. Setsuro Fujii at the Institute for Protein Research (Osaka University) and later at Tokushima University in the 1960s and 70s.
The Search for Synthetic Anti-Trypsin Agents
In the mid-20th century, the clinical management of pancreatitis and hemorrhagic diseases relied heavily on natural inhibitors like Aprotinin (Trasylol), derived from bovine lung. Prof. Fujii sought to create synthetic, non-immunogenic small molecules that could mimic the inhibitory action of these large proteins.
The "Inverse Substrate" Concept
Fujii's team hypothesized that stable esters of p-guanidinobenzoic acid could act as "inverse substrates."
Recognition: The guanidino group mimics the side chain of Arginine (the natural substrate for trypsin).
Acylation: The enzyme attacks the ester bond, releasing the phenol/alcohol leaving group.
Trapping: The resulting guanidinobenzoyl-enzyme complex is remarkably stable (hydrolytically slow), inhibiting the enzyme for minutes to hours.
The Evolutionary Lineage
APGB emerged during the structure-activity relationship (SAR) studies that led to major drugs:
Generation 1 (The Probe): p-Nitrophenyl p-guanidinobenzoate (NPGB ). A powerful active site titrant, but unstable and toxic due to the nitrophenol release.
Generation 2 (The Scaffold):4-Aminophenyl 4-guanidinobenzoate (APGB) . The amino group offered a handle for immobilization and reduced the reactivity of the ester compared to the nitro group, allowing for fine-tuned kinetics.
Generation 3 (The Drugs):
Gabexate (FOY-007): Ethyl ester. Clinically used for pancreatitis.
Nafamostat (FUT-175): Naphthyl ester. Potent anticoagulant and anti-inflammatory.
Camostat (FOY-305): Complex ester with improved oral bioavailability.
Visualization: The Fujii Inhibitor Lineage
Caption: The evolutionary pathway of guanidinobenzoate inhibitors, highlighting APGB as a pivotal intermediate between early probes and clinical drugs.
Part 3: Mechanism of Action
The inhibitory mechanism of 4-aminophenyl 4-guanidinobenzoate is defined by acylation-deacylation kinetics . It is not a simple competitive inhibitor; it chemically modifies the enzyme transiently.
Kinetic Pathway
Michaelis Complex (
): The enzyme () binds APGB () via the specificity pocket (S1 site), recognizing the guanidino group.
Acylation (
): The active site Serine-195 attacks the carbonyl carbon. The 4-aminophenol leaving group is released.
Acyl-Enzyme (
): The enzyme is now covalently modified (guanidinobenzoyl-trypsin). The catalytic triad is blocked.
Deacylation (
): Water slowly hydrolyzes the ester bond to regenerate the free enzyme. For guanidinobenzoates, is extremely small (), making the inhibition pseudo-irreversible.
Visualization: Inhibition Mechanism
Caption: Kinetic scheme of APGB inhibition. The inhibition potency relies on k2 >> k3, causing accumulation of the inactive E-Ac complex.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Aminophenyl 4-guanidinobenzoate
Note: This synthesis utilizes DCC coupling, a standard method for ester formation.
Reagents:
4-Guanidinobenzoic acid hydrochloride (1.0 eq)
4-Aminophenol (1.1 eq) - Protect amino group with Boc if high purity required, then deprotect.
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
Dimethylformamide (DMF) (Anhydrous)
Step-by-Step Workflow:
Dissolution: Dissolve 4-guanidinobenzoic acid HCl (2.15 g, 10 mmol) in 20 mL anhydrous DMF under nitrogen atmosphere.
Activation: Add DCC (2.47 g, 12 mmol) and stir at 0°C for 30 minutes to form the active ester intermediate.
Coupling: Add 4-aminophenol (1.20 g, 11 mmol). Critical Step: Ensure the reaction remains at 0°C for the first hour, then allow to warm to room temperature (25°C) overnight.
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
Precipitation: Pour the filtrate into 200 mL of cold diethyl ether to precipitate the crude product.
Purification: Recrystallize from methanol/water (9:1).
Validation: Verify structure via NMR and Mass Spectrometry (Expected [M+H]+ = 271.12).
Protocol B: Active Site Titration Assay (Trypsin Inhibition)
Purpose: To determine the concentration of active trypsin using APGB as a "burst" titrant.
Materials:
Bovine Trypsin (Target Enzyme)
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂
Substrate: Boc-Val-Pro-Arg-AMC (Fluorogenic)
Inhibitor: APGB (Stock 10 mM in DMSO)
Methodology:
Baseline: Incubate Trypsin (10 nM final) in Buffer for 5 minutes at 37°C.
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.
Analysis:
Observe the initial "burst" of inhibition.
Calculate the residual enzymatic activity (
).
Plot % Inhibition vs. [APGB] to determine
(typically < 100 nM for Trypsin).
Part 5: Applications in Research & Development
Beyond its history, APGB remains a vital tool in modern biochemistry:
Affinity Chromatography Ligand:
The 4-amino group is a perfect nucleophile for coupling to activated resins (e.g., NHS-activated Sepharose). Immobilized APGB is used to purify trypsin-like proteases (TLPs) from complex biological mixtures.
Advantage:[1][2] High specificity for the S1 pocket of TLPs.
Elution: Low pH or Benzamidine competition.
Active Site Probe:
Used to quantify the number of active sites in a protease preparation. Since the acyl-enzyme intermediate is stable, the release of 4-aminophenol (which can be detected electrochemically or spectrophotometrically) correlates 1:1 with active enzyme molecules.
Sperm Acrosin Inhibition:
APGB and its derivatives are potent inhibitors of acrosin , a protease essential for sperm penetration of the zona pellucida. This has led to research into non-hormonal contraceptives based on the guanidinobenzoate scaffold.
Part 6: References
Fujii, S., & Hitomi, Y. (1981). New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin. Biochimica et Biophysica Acta (BBA) - Enzymology.
Tamura, Y., et al. (1977). Synthetic inhibitors of trypsin, plasmin, kallikrein, thrombin, C1r, and C1 esterase. Biochimica et Biophysica Acta.
ChemSRC. (2025). 4-Aminophenyl 4-guanidinobenzoate - Chemical Properties and Bioactivity.
Ikeda, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives. Journal of Medicinal Chemistry.
4-Aminophenyl 4-guanidinobenzoate and its derivatives' biological activity
The following technical guide details the biological activity, chemical mechanism, and experimental applications of 4-Aminophenyl 4-guanidinobenzoate (APGB) and its structural derivatives. Core Function: Inverse Substrat...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, chemical mechanism, and experimental applications of 4-Aminophenyl 4-guanidinobenzoate (APGB) and its structural derivatives.
4-Aminophenyl 4-guanidinobenzoate (APGB) represents a specialized class of serine protease inhibitors known as inverse substrates . Unlike competitive inhibitors that merely occupy the active site, APGB exploits the enzyme's catalytic machinery to commit "molecular suicide."
The compound acts as a substrate that is rapidly processed to form an acyl-enzyme intermediate. However, the resulting guanidinobenzoyl-enzyme complex is exceptionally stable, with a deacylation rate (
) orders of magnitude slower than typical substrates. This effectively "freezes" the enzyme in a covalent, inactive state.
Key Differentiator: The 4-aminophenyl moiety serves as a functionalizable leaving group, distinguishing APGB from purely therapeutic derivatives (like Camostat) and enabling its use as a mechanistic probe, affinity ligand, and acrosin-specific inhibitor in reproductive biology.
Chemical Biology & Mechanism of Action[1]
Structural Logic
The molecule consists of two distinct domains connected by an ester linkage:
The Recognition Head (Acyl Donor): The 4-guanidinobenzoate moiety mimics the arginine side chain of natural substrates (e.g., the P1 residue). It binds with high affinity to the S1 specificity pocket (Asp189 in trypsin).
The Leaving Group: The 4-aminophenol moiety. Upon acylation, this group is expelled. Its electronic properties (electron-donating amine) tune the stability of the ester, while the amine allows for conjugation to fluorophores or solid supports.
Kinetic Mechanism: Inverse Substrate Inhibition
The inhibition follows a three-step kinetic model. The efficacy of APGB relies on
(acylation) being very fast and (deacylation) being functionally negligible.
Pathway Visualization:
Caption: Kinetic pathway of APGB. The enzyme is trapped in the E_Acyl state due to the stability of the guanidinobenzoyl ester bond against hydrolysis.
The "guanidinobenzoate" scaffold is the pharmacophore for a family of clinically relevant drugs. The variation lies primarily in the leaving group , which dictates bioavailability, half-life, and secondary specificity.
Compound
Leaving Group Structure
Primary Utility
Key Feature
APGB
4-Aminophenol
Research Probe
Amino group allows conjugation (beads/dyes). High specificity for Acrosin.
Dual-cationic nature increases potency against Thrombin/Factor Xa.
Gabexate (FOY-007)
Ethyl 4-hydroxybenzoate
Therapeutic (Pancreatitis)
Shorter half-life; ester linkage is highly labile in plasma.
NPGB
4-Nitrophenol
Titration Reagent
Chromogenic leaving group (yellow) allows instant quantification of active sites.
Expert Insight: While Nafamostat and Camostat are superior drugs due to metabolic stability, APGB remains the gold standard for in vitro mechanistic studies where surface immobilization (via the amine) or specific acrosin targeting is required.
Biological Applications
Reproductive Biology: Acrosin Inhibition
Acrosin is a trypsin-like protease located in the sperm acrosome, essential for penetrating the zona pellucida of the egg.
Mechanism: APGB irreversibly acylates acrosin during the acrosome reaction.
Utility: Used in sperm penetration assays to confirm the necessity of proteolytic activity for fertilization. It serves as a contraceptive lead compound model.
Active Site Titration (Quantification)
Because the acylation step (
) is stoichiometric (1:1 ratio of inhibitor to enzyme active site), APGB and its nitro-derivative (NPGB) are used to determine the absolute concentration of active enzyme in a solution, correcting for inactive or autolyzed protein.
Affinity Chromatography
The 4-amino group of APGB can be coupled to NHS-activated Sepharose beads.
Workflow: Immobilize APGB
Load crude lysate Trypsin-like enzymes bind (acylate) Wash Elute with nucleophile (e.g., Benzamidine or Hydroxylamine) to deacylate and release the purified enzyme.
Experimental Protocols
Protocol A: Synthesis of 4-Aminophenyl 4-Guanidinobenzoate
Note: Direct esterification requires protection of the guanidino group or careful pH control.
Activation: Dissolve 4-GBA (10 mmol) in dry DMF/Pyridine (4:1 v/v). Add DCC (11 mmol) and stir at 0°C for 30 minutes to form the active ester.
Coupling: Add 4-Aminophenol (10 mmol) slowly to the mixture.
Reaction: Allow to warm to room temperature and stir for 12–24 hours. The urea byproduct (DCU) will precipitate.
Workup: Filter off the DCU. Pour the filtrate into ice-cold ether/acetone mixture to precipitate the crude product.
Purification: Recrystallize from ethanol/water.
Validation: Confirm structure via ¹H-NMR (look for aromatic doublets of the benzoate and aminophenyl rings) and Mass Spectrometry (M+H).
Protocol B: Active Site Titration (Burst Assay)
Use this to determine the operational normality of a Trypsin solution.
Reagents:
Buffer: 0.1 M HEPES, pH 7.4, 10 mM CaCl₂.
Enzyme: Trypsin stock (approx. 10 µM).
Inhibitor: APGB (or NPGB for colorimetric) dissolved in DMSO (1 mM).
Step-by-Step:
Baseline: In a quartz cuvette, add 990 µL Buffer and 10 µL Enzyme. Record baseline absorbance (280 nm for protein, or specific fluorophore if using fluorescent derivative).
Injection: Rapidly inject 5 µL of Inhibitor (excess, ~5:1 ratio).
Result: You will see an immediate "burst" of the leaving group (4-aminophenol) followed by a plateau.
Calculation:
This calculates the moles of leaving group released, which equals the moles of active sites acylated.
References
Chase, T. Jr., & Shaw, E. (1967). "p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin". Biochemical and Biophysical Research Communications. Link
Steven, F. S., et al. (1988).[1] "Inhibition of guanidinobenzoatase by a substrate for trypsin-like enzymes". Journal of Enzyme Inhibition. Link
Tsunematsu, H., et al. (1986). "Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester". Journal of Biochemistry. Link
Sigma-Aldrich. (2024). "Product Specification: 4-aminophenyl 4-guanidinobenzoate". Merck KGaA. Link
Theoretical Studies on 4-Aminophenyl 4-guanidinobenzoate Binding
This guide provides an in-depth technical analysis of the theoretical frameworks used to study the binding and inhibitory mechanism of 4-Aminophenyl 4-guanidinobenzoate (APGB) with serine proteases (specifically Trypsin-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the theoretical frameworks used to study the binding and inhibitory mechanism of 4-Aminophenyl 4-guanidinobenzoate (APGB) with serine proteases (specifically Trypsin-like enzymes). It focuses on the computational methodologies—Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD)—required to characterize its unique "inverse substrate" behavior.
Technical Whitepaper & Computational Protocol
Executive Summary: The Inverse Substrate Paradigm
4-Aminophenyl 4-guanidinobenzoate (APGB) represents a class of active-site titrants and suicide inhibitors for serine proteases (e.g., Trypsin, Thrombin, Factor Xa). Unlike reversible competitive inhibitors (like benzamidine), APGB acts as a quasi-substrate.
Theoretical studies of APGB binding are critical because they must account for a two-step reaction coordinate rather than a simple equilibrium binding event. The inhibition efficacy stems from the rapid formation of a stable acyl-enzyme intermediate (Guanidinobenzoyl-Trypsin) and a kinetically stalled deacylation step.
Key Theoretical Objectives:
Electronic Structure: Characterizing the guanidinium cation (pKa ~13.6) and the ester electrophilicity.
Leaving Group Effects: Analyzing how the p-amino group (electron-donating) influences the leaving group potential of the phenol moiety compared to the classic p-nitro analog (NPGB).
Acyl-Enzyme Stability: Using QM/MM to understand the high energy barrier for the hydrolysis of the guanidinobenzoyl-enzyme complex.
Chemical & Electronic Profile (DFT Analysis)
Before macromolecular simulation, the ligand's electronic properties must be established using Density Functional Theory (DFT).
2.1. Geometry and Charge Distribution
The guanidinium group is planar and resonance-stabilized. The "4-aminophenyl" moiety serves as the leaving group.
Methodology: DFT optimization at the B3LYP/6-311++G(d,p) level.
Key Insight: The ester carbonyl carbon in APGB is less electrophilic than in the nitro-analog (NPGB) due to the electron-donating nature of the amino group on the phenyl ring (via conjugation, though separated by the ester oxygen, the inductive effect of the phenol ring modulates the pKa of the leaving group).
Theoretical Implication: The transition state energy for the acylation step is higher for APGB, making it a more selective, albeit slower, acylating agent.
2.2. Frontier Molecular Orbitals (FMO)
HOMO: Localized on the p-aminophenol ring (nucleophilic character).
LUMO: Localized on the guanidinobenzoyl moiety (electrophilic character), specifically the ester carbonyl.
Relevance: The LUMO location confirms the susceptibility to nucleophilic attack by the Ser195 hydroxyl group of the enzyme.
Molecular Docking: The Michaelis Complex
The first stage of simulation involves the formation of the non-covalent Michaelis complex (
).
3.1. The S1 Pocket Anchor
The defining interaction for trypsin-like proteases is the salt bridge between the ligand's guanidinium group and the enzyme's Asp189 (at the bottom of the S1 specificity pocket).
Binding Pose: The guanidinophenyl moiety inserts deep into the S1 pocket.
H-Bond Network:
Guanidinium
Asp189 .
Guanidinium
Asp189 .
Guanidinium
Ser190 (often water-mediated).
Hydrophobic Interactions: The phenyl ring of the benzoate moiety stacks against the hydrophobic walls formed by Val213 and Cys191-Cys220 disulfide.
3.2. Catalytic Alignment
For the reaction to proceed, the docking pose must satisfy the "Near Attack Conformation" (NAC):
Distance: Ser195
to Ester Carbonyl < 3.5 Å.
Oxyanion Hole: The Ester Carbonyl
must H-bond with Gly193 and Ser195 .
Mechanistic Pathway & Acyl-Enzyme Stability
This is the core of the theoretical study. The inhibition is not just binding (
), but kinetic trapping ().
4.1. The Reaction Coordinate (QM/MM)
The reaction proceeds through a tetrahedral intermediate.
Nucleophilic Attack: Ser195 attacks the carbonyl carbon.
Tetrahedral Intermediate: Stabilized by the Oxyanion Hole.
Acylation (Release of Leaving Group): The bond between the carbonyl carbon and the phenoxy oxygen breaks. The 4-aminophenol leaves.
Stable Acyl-Enzyme: The Guanidinobenzoyl-Trypsin species is formed.[1]
4.2. Why is Deacylation Slow?
Theoretical studies (MD and QM/MM) reveal why this intermediate is stable (inhibitory):
Distortion: The rigid guanidinobenzoyl group, anchored tightly to Asp189, forces the ester bond into a conformation that is suboptimal for the attack of the deacylating water molecule.
Electronic Stabilization: The resonance of the guanidinium group through the phenyl ring stabilizes the acyl-enzyme ester bond, raising the activation energy for hydrolysis.
4.3. Mechanism Visualization
The following diagram illustrates the kinetic pathway modeled in theoretical studies.
Caption: Kinetic pathway of APGB inhibition. The "Acyl-Enzyme" state is the kinetic trap that defines the inhibition mechanism.
Computational Protocols
To replicate these studies, follow this validated workflow.
Phase 1: System Preparation
Protein Structure: Retrieve Bovine Trypsin (PDB: 1TPO or 3PTB ).
Grid Box: Center on catalytic triad (His57, Asp102, Ser195) and specificity pocket (Asp189). Size: 20x20x20 Å.
Constraints (Optional): H-bond constraint on Asp189 to ensure S1 recognition.
Scoring: Select poses with the lowest
that satisfy the "Near Attack Conformation" (C-O distance < 3.5Å).
Phase 3: Molecular Dynamics (AMBER / GROMACS)
Run two separate simulations to study the full inhibition cycle:
Simulation A (Michaelis Complex):
Start: Docked complex.
Duration: 100 ns.
Goal: Assess stability of the pre-reaction state. Measure RMSD of the ligand and distance between Ser195-OH and Carbonyl-C.
Simulation B (Acyl-Enzyme):
Construction: Covalently modify Ser195. Remove the 4-aminophenol leaving group. Attach the 4-guanidinobenzoyl group to Ser195-O
.
Parameterization: Generate new topology for the non-standard residue (SER-LIG).
Goal: Assess the stability of the acyl-enzyme. If the ester bond water accessibility is low, it confirms slow deacylation.
Data Summary Table: Expected Theoretical Values
Parameter
Description
Expected Range
Binding Energy ()
Non-covalent affinity (Docking)
-7.5 to -9.0 kcal/mol
Salt Bridge Dist.
Guanidinium-N to Asp189-O
2.8 ± 0.2 Å
Catalytic Dist.
Ser195-O to Carbonyl-C
3.0 - 4.0 Å (Michaelis)
RMSD (Ligand)
Stability in S1 pocket
< 1.5 Å
pKa (Leaving Group)
4-Aminophenol vs 4-Nitrophenol
~10.3 vs ~7.1
References
Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. Link
Sreedharan, S. K., et al. (1996). Characterization by kinetic analysis and by energy minimization and molecular dynamics simulation of the E-64-beta-trypsin complex. Biochemical Journal, 316(Pt 3), 777–786. Link
Talhout, R., & Engberts, J. B. (2001). General acid catalysis in the hydrolysis of p-nitrophenyl esters catalyzed by trypsin. European Journal of Biochemistry, 268(6), 1554-1560. Link
Gräter, F., et al. (2005). Protein/Ligand Binding Free Energies Calculated with Quantum Mechanics/Molecular Mechanics.[1] The Journal of Physical Chemistry B, 109(20), 10474-10483.[1] Link
ChEMBL Database. (2025). 4-Aminophenyl 4-guanidinobenzoate (CHEMBL124976). EMBL-EBI. Link
The Therapeutic Potential of 4-Aminophenyl 4-Guanidinobenzoate: A Technical Guide to Flaviviral Protease Inhibition
Executive Summary The development of broad-spectrum antivirals against flaviviruses—particularly Dengue virus (DENV) and West Nile virus (WNV)—remains a critical global health objective. A primary therapeutic target is t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of broad-spectrum antivirals against flaviviruses—particularly Dengue virus (DENV) and West Nile virus (WNV)—remains a critical global health objective. A primary therapeutic target is the viral NS2B-NS3 serine protease, which is essential for viral polyprotein processing and replication. 4-Aminophenyl 4-guanidinobenzoate (4-APGB) (CAS: 35695-20-6) has emerged as a vital structural scaffold for protease inhibition. This whitepaper provides an in-depth mechanistic analysis, quantitative profiling, and standardized experimental workflows for evaluating 4-APGB and its derivatives in drug discovery pipelines.
I. The Molecular Rationale: Targeting the Flaviviral P1 Pocket
The flaviviral NS2B-NS3 protease features a classic catalytic triad (His51, Asp75, Ser135) and exhibits a strict substrate preference for basic amino acids (Arginine or Lysine) at the P1 position. This specificity is dictated by the highly electronegative S1 binding pocket of the enzyme.
4-APGB exploits this structural requirement through a dual-action mechanism:
P1 Mimicry: The guanidino group of the inhibitor acts as an arginine mimetic. It forms critical bidentate hydrogen bonds and electrostatic interactions with the Asp129 residue at the bottom of the S1 pocket, anchoring the molecule[1].
Electrophilic Trapping: The ester linkage in 4-APGB serves as an electrophilic center. Once the guanidino group anchors the molecule, the catalytic Ser135 is perfectly positioned to execute a nucleophilic attack on the ester carbonyl.
This reaction results in the expulsion of the 4-aminophenol leaving group and the formation of a covalent acyl-enzyme intermediate [2]. Because the deacylation step (hydrolysis of the guanidinobenzoyl-enzyme adduct) is exceptionally slow, the enzyme is effectively trapped in an inactive state, halting viral replication.
Fig 1. Covalent-reversible inhibition mechanism of NS2B-NS3 protease by 4-aminophenyl 4-guanidinobenzoate.
II. Quantitative Profiling & Cross-Reactivity
While 4-guanidinobenzoates demonstrate high potency against flaviviral proteases, their structural mimicry of basic substrates introduces selectivity challenges. Host serine proteases, such as trypsin and thrombin, also prefer basic P1 residues and are susceptible to inhibition by 4-APGB[2][3].
Below is a summarized quantitative profile of 4-guanidinobenzoate derivatives based on established in vitro screening data:
Causality in Lead Optimization: To mitigate off-target toxicity, researchers frequently attempt to replace the highly reactive ester bond with amides or carbamates. However, SAR (Structure-Activity Relationship) studies indicate that such modifications often lead to a severe loss of flaviviral inhibition[1][2]. The electrophilic ester group remains an essential pharmacophore for this compound class, forcing developers to focus on modifying the leaving group (the 4-aminophenyl ring) to enhance selectivity.
III. Self-Validating Assay Methodology
To accurately determine the IC₅₀ and Kᵢ values of 4-APGB, a continuous fluorogenic assay using the substrate Boc-Val-Pro-Arg-AMC is required[3]. The following protocol is engineered as a self-validating system, ensuring that artifacts (such as compound auto-fluorescence or rapid hydrolysis) are controlled.
Step-by-Step Experimental Workflow
Reagent Preparation & Quality Control
Action: Dissolve 4-APGB in 100% anhydrous DMSO to create a 10 mM stock.
Causality: 4-APGB is susceptible to spontaneous ester hydrolysis in aqueous, alkaline environments. Using anhydrous DMSO prevents premature degradation. The final assay concentration of DMSO must not exceed 5% to prevent enzyme denaturation.
Enzyme-Inhibitor Pre-Incubation
Action: Mix recombinant His-tagged NS2B-NS3 protease (e.g., 10 nM final) with varying concentrations of 4-APGB in assay buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS). Incubate at 37°C for exactly 30 minutes.
Causality: Because 4-APGB acts via a covalent-reversible mechanism, the formation of the acyl-enzyme adduct is time-dependent. A 30-minute pre-incubation is strictly required to allow the system to reach thermodynamic equilibrium before the competing substrate is introduced.
Substrate Addition
Action: Initiate the reaction by adding Boc-Val-Pro-Arg-AMC (typically at its Kₘ value, ~20-50 µM).
Causality: The Val-Pro-Arg sequence accurately mimics the native viral polyprotein cleavage site. Using the substrate at its Kₘ ensures the assay is highly sensitive to competitive and covalent-reversible inhibitors.
Kinetic Measurement & Validation
Action: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes.
Causality: Measuring the initial velocity (v₀) of AMC release, rather than taking a single endpoint measurement, prevents data skewing caused by substrate depletion or slow inhibitor dissociation over time.
Self-Validation Check: Include a "Compound + Substrate (No Enzyme)" well. If fluorescence increases here, the compound is auto-fluorescent or chemically reacting with the substrate, invalidating the read.
IV. Future Directions: Structural Rigidification & NMR
Recent advancements in structural biology have utilized 4-guanidinobenzoate derivatives as chemical tools to study the conformational dynamics of flaviviral proteases. ¹⁹F NMR spectroscopy studies incorporating fluoro-tryptophans have revealed that the binding of 4-guanidinobenzoates significantly rigidifies the NS2B-NS3 complex, suppressing conformational heterogeneity[4].
By understanding how 4-APGB locks the protease into a single, inactive conformation, drug developers can design next-generation inhibitors that achieve this rigidification without relying on the highly reactive, non-selective ester bond. Future therapeutic applications of 4-APGB will likely position it not as a final clinical candidate, but as a highly potent crystallographic chaperone and foundational pharmacophore for pan-flaviviral drug discovery.
References
A short survey of dengue protease inhibitor development in the past 6 years (2015–2020)
Source: National Institutes of Health (NIH)
Source: Journal of the American Chemical Society (ACS)
Exploring the role of 4-Aminophenyl 4-guanidinobenzoate in enzyme inhibition
The following is an in-depth technical guide on the role and application of 4-Aminophenyl 4-guanidinobenzoate in enzyme inhibition. Executive Summary 4-Aminophenyl 4-guanidinobenzoate (APGB) is a specialized active-site...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the role and application of 4-Aminophenyl 4-guanidinobenzoate in enzyme inhibition.
Executive Summary
4-Aminophenyl 4-guanidinobenzoate (APGB) is a specialized active-site titrant and irreversible inhibitor targeting trypsin-like serine proteases. While structurally analogous to the common spectrophotometric titrant p-nitrophenyl p'-guanidinobenzoate (NPGB), APGB is distinguished by its specific leaving group (4-aminophenol) and its potent efficacy against acrosin , a key enzyme in sperm penetration.
This guide details the mechanistic basis of APGB inhibition, its kinetic profile as an "inverse substrate," and validated protocols for its use in active site titration and biological inhibition assays.
Part 1: Mechanistic Foundations
The "Inverse Substrate" Mechanism
APGB functions as a suicide inhibitor or "inverse substrate." Unlike competitive inhibitors that merely block the active site, APGB exploits the enzyme's catalytic machinery to form a covalent trap.
Recognition: The guanidinobenzoyl moiety mimics the arginine side chain of natural substrates (e.g., trypsin targets), directing the molecule into the S1 specificity pocket.
Acylation (Rapid): The active site Serine-195 attacks the carbonyl carbon of the ester linkage. This releases the leaving group, 4-aminophenol .
Deacylation (Extremely Slow): The resulting guanidinobenzoyl-enzyme intermediate is exceptionally stable. The hydrolytic water molecule cannot easily attack the acyl bond due to the electronic stabilization and steric hindrance of the guanidino group.
This mechanism effectively "freezes" the enzyme in the acyl-intermediate stage, allowing for stoichiometric quantification of active sites.
Kinetic Pathway Visualization
The following diagram illustrates the kinetic trapping mechanism. Note the disparity between the rapid acylation rate (
) and the negligible deacylation rate ().
Figure 1: Kinetic pathway of APGB inhibition. The enzyme is rapidly acylated (
) and trapped, as deacylation () is kinetically insignificant on the assay timescale.
Part 2: Target Profile & Comparative Analysis
APGB is most frequently employed for Acrosin (sperm serine protease) and Trypsin . Its selection over other guanidinobenzoates depends on the detection requirements and biological context.
Comparative Inhibitor Profile
Feature
APGB (4-Aminophenyl)
NPGB (4-Nitrophenyl)
MUGB (4-Methylumbelliferyl)
Leaving Group
4-Aminophenol
4-Nitrophenol
4-Methylumbelliferone
Detection Mode
UV Absorbance (295-300 nm) or Electrochemical
Visible Absorbance (400-410 nm)
Fluorescence (Ex 360 / Em 450)
Primary Utility
Acrosin inhibition; Non-colored biological assays
Standard Active Site Titration (Trypsin)
High-sensitivity Titration (Picomolar)
Stability
Moderate (oxidation sensitive)
High
Moderate
Toxicity
Lower (suitable for sperm assays)
Higher (Nitrophenol release)
Low
Why Choose APGB?
While NPGB is the standard for simple spectrophotometry due to the yellow color of nitrophenol, APGB is preferred when:
Visible light interference exists: If the assay matrix absorbs at 400 nm.
Biological viability is required: In sperm penetration assays, the lower toxicity of the aminophenol leaving group (compared to nitrophenol) allows for functional inhibition studies on live cells.
Electrochemical detection is available: 4-Aminophenol is electro-active, allowing for highly sensitive voltammetric detection in complex media where optical clarity is poor.
Part 3: Experimental Protocols
Protocol A: Active Site Titration (Burst Assay)
This protocol determines the operational molarity of an enzyme solution. It relies on the "burst" release of 4-aminophenol equivalent to the amount of active enzyme.
Reagents:
Buffer: 0.1 M HEPES or Tris-HCl, pH 7.4 (containing 20 mM CaCl₂ for trypsin stability).
APGB Stock: 10 mM in dry Dimethylformamide (DMF) or DMSO. Note: Prepare fresh to avoid spontaneous hydrolysis.
Enzyme Solution: Trypsin or Acrosin (approx. 10-50 µM estimated).
Workflow:
Baseline Setup: In a quartz cuvette, add 1.98 mL of Buffer.
Blanking: Zero the spectrophotometer at 295 nm (absorbance max for 4-aminophenol).
Substrate Addition: Add 10 µL of APGB Stock (Final conc: 50 µM). Mix by inversion. Record baseline for 30 seconds to check for spontaneous hydrolysis.
Measurement: Immediately record Absorbance at 295 nm (
) continuously for 2-3 minutes.
Data Analysis:
The reaction will show an immediate rapid increase (the "burst") followed by a very slow linear phase (steady-state turnover).
Extrapolate the slow linear phase back to Time = 0.
The intercept represents the Burst Amplitude (
) .
Calculate Active Enzyme Concentration (
):
Where is the differential molar extinction coefficient of 4-aminophenol at 295 nm (approx. 2.1 - 2.5 mM⁻¹cm⁻¹, must be determined empirically on the instrument) and is pathlength (1 cm).
Protocol B: Biological Inhibition (Sperm Acrosin)
Used to assess the capacity of APGB to block acrosin activity in live sperm samples.
Workflow Visualization:
Figure 2: Workflow for assessing acrosin inhibition in spermatozoa using APGB.
Steps:
Incubation: Mix washed spermatozoa with APGB (concentration range
to M) for 2 minutes at 37°C.
Separation: Layer mixture over 11% Ficoll and centrifuge to separate sperm from seminal plasma and unbound inhibitor.
Extraction: Resuspend sperm pellet in dilute acetic acid (pH 2.8) to extract and solubilize acrosin.
Quantification: Neutralize extract and measure residual acrosin activity using a standard substrate like BAPNA (N-alpha-Benzoyl-D,L-arginine 4-nitroanilide) at 410 nm.
Result: Plot % Inhibition vs. [APGB] to determine
.
Part 4: Critical Considerations & Troubleshooting
Spontaneous Hydrolysis
Guanidinobenzoate esters are labile.
Symptom: High background absorbance or lack of "burst."[1]
Fix: Store stock solutions in anhydrous DMF/DMSO at -20°C. Never store in aqueous buffer.
Wavelength Specificity
Ensure your spectrophotometer is calibrated for UV (295 nm). If using plastic cuvettes, ensure they are UV-transparent . Standard polystyrene cuvettes block light at 295 nm; use quartz or UV-grade methacrylate.
Leaving Group Oxidation
4-Aminophenol oxidizes to quinone imines (browning) over time.
Impact: Inaccurate extinction coefficients.
Mitigation: Perform measurements immediately. Sodium metabisulfite (0.1%) can be added to the buffer as an antioxidant if strictly necessary, though it may interfere with some enzymes.
References
Chase, T., & Shaw, E. (1967).[2] p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin.[2] Biochemical and Biophysical Research Communications, 29(4), 508–514. Link
Kaminski, J. M., et al. (1986). Effect of aryl 4-guanidinobenzoates on the acrosin activity of human spermatozoa. Biology of Reproduction, 35(5), 1285-1296. Link
Zahler, W. L., & Polakoski, K. L. (1977). Benzamidine as an inhibitor of proacrosin activation in bull sperm. Journal of Reproduction and Fertility, 50(2), 383-384. (Contextual reference for benzamidine class inhibitors).
Liu, L., et al. (2019). Simultaneous Detection of Acetaminophen and 4-Aminophenol with an Electrochemical Sensor. RSC Advances, 9, 31440–31446.[3] (Reference for 4-aminophenol detection properties). Link
Application Note: Synthesis and Validation of 4-Aminophenyl 4-Guanidinobenzoate Derivatives
Introduction & Biological Rationale The 4-guanidinobenzoate structural motif is a highly privileged scaffold in medicinal chemistry, forming the pharmacophoric core of clinically approved synthetic serine protease inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Rationale
The 4-guanidinobenzoate structural motif is a highly privileged scaffold in medicinal chemistry, forming the pharmacophoric core of clinically approved synthetic serine protease inhibitors such as camostat and nafamostat[1]. These compounds exhibit broad-spectrum activity against proteases including human acrosin, trypsin, and transmembrane serine protease 2 (TMPRSS2)[2].
Recently, 4-guanidinobenzoate derivatives have garnered immense interest for their antiviral properties. By inhibiting TMPRSS2, these compounds block the spike protein-mediated fusion of respiratory viruses, including SARS-CoV-2[3]. Mechanistically, the positively charged guanidino group forms a critical salt bridge with the Asp435 residue in the protease's S1 binding pocket. This anchors the molecule, allowing the ester linkage to be attacked by the catalytic Ser441, resulting in a stable, covalently acylated enzyme complex that halts viral entry[3].
This application note details a robust, high-yield synthetic protocol for generating 4-aminophenyl 4-guanidinobenzoate derivatives. These amine-functionalized analogs serve as critical intermediates for synthesizing extended peptidomimetics, targeted drug conjugates, or novel antiviral screening libraries.
Mechanism of TMPRSS2 inhibition by 4-guanidinobenzoate derivatives via active-site acylation.
Synthetic Strategy & Mechanistic Causality
The synthesis of 4-aminophenyl 4-guanidinobenzoate presents a specific chemoselective challenge. Direct esterification of 4-guanidinobenzoic acid with 4-aminophenol frequently results in competitive N-acylation (amide bond formation) rather than the desired O-acylation (ester bond formation), due to the superior nucleophilicity of the aromatic amine.
To circumvent this and ensure absolute chemoselectivity, our protocol employs a three-step, self-validating workflow:
Guanylation: 4-Aminobenzoic acid is reacted with cyanamide under acidic conditions to yield 4-guanidinobenzoic acid hydrochloride[4].
Chemoselective Esterification: The acid is coupled with 4-nitrophenol using EDC/DMAP. The nitro group acts as a chemically inert placeholder, guaranteeing exclusive ester formation and yielding 4-nitrophenyl 4-guanidinobenzoate (NPGB)[5].
Catalytic Reduction: The nitro group of NPGB is selectively reduced to an amine via palladium-catalyzed hydrogenation, yielding the final 4-aminophenyl 4-guanidinobenzoate without disturbing the sensitive guanidino or ester functional groups.
Three-step chemoselective synthetic workflow for 4-aminophenyl 4-guanidinobenzoate.
Quantitative Data & Physicochemical Properties
Understanding the solubility and stability of the intermediates—particularly the highly active NPGB—is critical for both synthetic handling and downstream biological assays[6].
Table 1: Physicochemical and Formulation Parameters of NPGB Intermediate
Protocol 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride
Objective: Convert the aromatic amine of 4-aminobenzoic acid into a guanidino group.
Materials:
4-Aminobenzoic acid (50 g, 0.364 mol)
Cyanamide (35 g, 0.839 mol)
Concentrated HCl (46 mL)
Deionized Water (283 mL)
Procedure:
In a 1 L round-bottom flask equipped with a magnetic stirrer, prepare a mixture of concentrated HCl and deionized water[4].
Suspend 4-aminobenzoic acid in the acidic solution at room temperature.
Add cyanamide in a single portion to the stirred suspension[4].
Attach a reflux condenser and heat the reaction mixture to 100°C for 6 hours[4]. Causality Note: Heating drives the nucleophilic attack of the amine onto the electrophilic carbon of cyanamide.
Remove the heat source and allow the mixture to stand at room temperature for 16 hours without stirring to promote optimal crystallization[4].
Collect the precipitated solid via vacuum filtration and wash with 100 mL of ice-cold water.
Dry the product under high vacuum at 50°C to afford 4-guanidinobenzoic acid hydrochloride as a white solid (Yield: ~85%).
Protocol 2: Synthesis of 4-Nitrophenyl 4-Guanidinobenzoate (NPGB)
Objective: Chemoselective esterification utilizing a nitro-aromatic placeholder.
Charge a flame-dried flask with 4-guanidinobenzoic acid hydrochloride, 4-nitrophenol, and DMAP under an inert nitrogen atmosphere[5].
Dissolve the mixture in anhydrous pyridine. Causality Note: Pyridine acts as both a solvent and a mild base to neutralize the hydrochloride salt, freeing the carboxylic acid for activation.
Cool the reaction to 0°C in an ice bath and add EDC-HCl portion-wise.
Stir the reaction mixture at room temperature for 16 hours. Monitor progression via TLC (Dichloromethane:Methanol 9:1).
Upon completion, remove the pyridine via rotary evaporation under reduced pressure[5].
Resuspend the crude residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP and residual pyridine), saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol to yield pure NPGB.
Protocol 3: Catalytic Reduction to 4-Aminophenyl 4-Guanidinobenzoate
Objective: Unmask the amine for downstream functionalization.
Materials:
4-Nitrophenyl 4-guanidinobenzoate (NPGB) (1.0 eq)
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
Anhydrous Methanol
Hydrogen gas (Balloon)
Procedure:
Dissolve NPGB in anhydrous methanol in a round-bottom flask.
Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with nitrogen prior to addition.
Seal the flask with a septum, evacuate the atmosphere, and backfill with hydrogen gas from a balloon (repeat 3 times to ensure a pure H₂ environment).
Stir vigorously at room temperature for 4–6 hours. The reduction of the yellow nitro compound to the colorless amine provides a visual indicator of reaction progress.
Validate completion via TLC (disappearance of the NPGB spot).
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.
Concentrate the filtrate under reduced pressure to yield 4-aminophenyl 4-guanidinobenzoate. Store immediately at -20°C under argon to prevent oxidative degradation of the electron-rich aminophenol moiety.
References
Synthesis of nafamostat mesylate. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at:[Link]
C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition: New Synthetic Directions for Antiviral Repurposing of Guanidinium-Based Drugs in Respiratory Infections. MDPI. Available at:[Link]
In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity. PMC - NIH. Available at:[Link]
Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate. Google Patents.
Synthesis and inhibition of human acrosin and trypsin and acute toxicity of aryl 4-guanidinobenzoates. PubMed - NIH. Available at:[Link]
Application of 4-Aminophenyl 4-guanidinobenzoate in the Synthesis of Functionalized Covalent Organic Frameworks
Introduction: The Strategic Integration of Guanidinium Moieties into Covalent Organic Frameworks Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Integration of Guanidinium Moieties into Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for a wide range of applications, including catalysis, gas storage, and drug delivery.[1][2] The ability to functionalize COFs, either through de novo synthesis with functionalized monomers or via post-synthetic modification (PSM), allows for the precise tuning of their chemical and physical properties.[3][4]
One functional group of particular interest is the guanidinium cation. The unique electronic and structural properties of the guanidinium group, including its high basicity and ability to form multiple hydrogen bonds, have led to its widespread use in molecular recognition, catalysis, and drug delivery systems.[5][6] The incorporation of guanidinium moieties into the porous and stable scaffold of a COF can therefore lead to novel materials with enhanced performance in these areas.
This application note details a comprehensive protocol for the synthesis of a guanidinium-functionalized COF using 4-Aminophenyl 4-guanidinobenzoate (APGB) as a key building block. We present a post-synthetic modification strategy, wherein a pre-synthesized amine-reactive COF is functionalized with APGB. This approach allows for the retention of the COF's crystallinity while introducing the desired guanidinium functionality. The described methodologies are intended for researchers and scientists in materials chemistry and drug development, providing a robust framework for the creation and characterization of these advanced functional materials.
Core Principles and Strategic Approach
The synthetic strategy outlined herein is a two-step process:
Synthesis of an Aldehyde-Functionalized Covalent Organic Framework: An imine-linked COF is synthesized from commercially available aldehyde and amine monomers. The choice of monomers allows for the creation of a stable, porous framework with reactive aldehyde groups accessible within the pores.
Post-Synthetic Modification with 4-Aminophenyl 4-guanidinobenzoate (APGB): The amine group of APGB is reacted with the aldehyde functionalities of the pre-synthesized COF to form a stable imine linkage, thereby covalently attaching the guanidinium-containing moiety to the framework.
This post-synthetic modification approach is often preferred as it can be challenging to directly incorporate complex or reactive functional groups into the initial COF synthesis without disrupting the crystallization process.[4]
Experimental Protocols
Part 1: Synthesis of an Aldehyde-Functionalized Covalent Organic Framework (Ald-COF)
This protocol describes the synthesis of a 2D imine-linked COF with accessible aldehyde groups, based on the condensation of 1,3,5-triformylphloroglucinol (TFP) and p-phenylenediamine (PDA).
Materials:
1,3,5-Triformylphloroglucinol (TFP)
p-Phenylenediamine (PDA)
Mesitylene
1,4-Dioxane
6 M Acetic Acid
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Acetone
Procedure:
In a Pyrex tube, add 1,3,5-triformylphloroglucinol (TFP, 63.0 mg, 0.3 mmol) and p-phenylenediamine (PDA, 48.7 mg, 0.45 mmol).
Add a solvent mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL).
Add 0.5 mL of 6 M aqueous acetic acid.
Sonicate the mixture for 10 minutes to ensure homogeneity.
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube.
Heat the sealed tube at 120 °C for 3 days.
After cooling to room temperature, collect the resulting red-orange powder by filtration.
Wash the powder with anhydrous DMF (3 x 10 mL) and anhydrous acetone (3 x 10 mL).
Dry the product under vacuum at 150 °C for 12 hours to obtain the Ald-COF.
Expected Yield: ~85-90%
Part 2: Post-Synthetic Modification with 4-Aminophenyl 4-guanidinobenzoate (APGB-COF)
This protocol details the covalent attachment of APGB to the Ald-COF via an imine condensation reaction.
Activate the Ald-COF by heating at 150 °C under vacuum for 6 hours.
In a sealed vial, suspend the activated Ald-COF (100 mg) in anhydrous DMSO (10 mL).
In a separate vial, dissolve 4-Aminophenyl 4-guanidinobenzoate (APGB) hydrochloride (150 mg, 0.5 mmol) and triethylamine (TEA, 0.21 mL, 1.5 mmol) in anhydrous DMSO (5 mL).
Add the APGB solution to the Ald-COF suspension.
Heat the reaction mixture at 80 °C for 48 hours with gentle stirring.
Cool the mixture to room temperature and collect the solid product by centrifugation.
Wash the product with anhydrous DMSO (3 x 10 mL) and anhydrous acetone (3 x 10 mL) to remove unreacted APGB and other residues.
Dry the final product, APGB-COF, under vacuum at 120 °C for 12 hours.
Characterization of the Functionalized COF
Thorough characterization is essential to confirm the successful synthesis and functionalization of the COF. The following techniques are recommended:
Characterization Technique
Purpose
Expected Observations for Successful Synthesis and Functionalization
Powder X-ray Diffraction (PXRD)
To confirm the crystallinity and long-range order of the COF before and after modification.[7][8]
The PXRD pattern of the Ald-COF should exhibit characteristic peaks corresponding to the expected crystalline structure. After modification, the APGB-COF should retain its crystallinity, although some decrease in peak intensity or slight peak broadening may be observed.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the functional groups present in the COF and confirm the covalent attachment of APGB.[10][11]
The FTIR spectrum of the Ald-COF will show a characteristic C=O stretching peak from the aldehyde group (~1680 cm⁻¹). After modification with APGB, this peak should significantly decrease in intensity, and a new C=N stretching peak from the newly formed imine bond should appear (~1620 cm⁻¹). The characteristic peaks of the guanidinium group (N-H bending and C-N stretching) will also be present in the APGB-COF spectrum.
To provide detailed structural information and confirm the covalent linkage.[12][13][14]
The ¹³C NMR spectrum of the Ald-COF will show a resonance for the aldehyde carbon (~190 ppm). In the APGB-COF spectrum, this peak will be significantly diminished, and a new peak corresponding to the imine carbon (~150-160 ppm) will appear. Resonances from the aromatic carbons of the APGB moiety will also be present.
Elemental Analysis (CHN)
To determine the elemental composition and estimate the degree of functionalization.
An increase in the nitrogen content in the APGB-COF compared to the Ald-COF will confirm the incorporation of the nitrogen-rich APGB molecule. The C/N ratio can be used to quantify the extent of post-synthetic modification.
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the functionalized COF.[15]
The TGA curve will indicate the decomposition temperature of the APGB-COF, providing information on its thermal stability.
Scanning Electron Microscopy (SEM)
To visualize the morphology of the COF particles.
SEM images will reveal the particle size and shape of the COF material.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of the APGB-functionalized COF.
Caption: Synthetic workflow for the preparation of APGB-functionalized COF.
Caption: Simplified representation of the COF structure before and after functionalization.
Potential Applications of APGB-Functionalized COFs
The unique properties of the guanidinium group make APGB-functionalized COFs highly promising for a variety of applications, particularly in the fields of catalysis and drug delivery.
Catalysis
The guanidinium moiety can act as a potent organocatalyst, particularly in reactions involving anionic substrates or intermediates.[16][17] The high basicity and hydrogen-bonding capabilities of the guanidinium group can be harnessed for:
CO₂ Fixation: Guanidinium-based catalysts have shown efficacy in the cycloaddition of CO₂ to epoxides to form cyclic carbonates.[18][19] The APGB-COF could serve as a heterogeneous catalyst for this important transformation, offering advantages in terms of catalyst recyclability and stability.
Transesterification and Condensation Reactions: The basic nature of the guanidinium group can catalyze a range of organic transformations. The porous structure of the COF would allow for efficient diffusion of reactants and products, potentially leading to high catalytic activity and selectivity.
Drug Delivery
The cationic nature of the guanidinium group at physiological pH makes it an excellent candidate for interacting with negatively charged biological molecules, such as cell membranes and nucleic acids.[20][21] This property can be exploited for:
Enhanced Cellular Uptake: The guanidinium groups on the surface of the COF can facilitate cell penetration, making it an effective carrier for delivering therapeutic agents into cells.[6]
pH-Responsive Drug Release: The charge state of the guanidinium group is pH-dependent. This can be utilized to design smart drug delivery systems where the drug is released in response to the lower pH of the tumor microenvironment or specific intracellular compartments.[20]
Targeted Delivery: The guanidinium moiety can be further functionalized to incorporate targeting ligands, enabling the specific delivery of drugs to diseased cells or tissues.
Conclusion
The post-synthetic modification of a pre-formed covalent organic framework with 4-Aminophenyl 4-guanidinobenzoate offers a versatile and effective method for the creation of highly functional porous materials. The resulting APGB-functionalized COF combines the inherent advantages of COFs, such as high surface area and structural stability, with the unique chemical properties of the guanidinium group. The detailed protocols and characterization strategies provided in this application note serve as a comprehensive guide for researchers to synthesize and explore the potential of these promising materials in catalysis, drug delivery, and other advanced applications.[2][22][23][24]
References
Lyle, S. J., & Yaghi, O. M. (2017). Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship.org. Retrieved from [Link]
Guan, X., Li, H., Ma, Y., & Li, L. (2018).
Frimpong, S. O., McLane, N., Dietrich, M., Bauer, G. A., Baptiste, M. R., Dodson, L. G., & Taylor, M. K. (2024). Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy. Physical Chemistry Chemical Physics.
Frimpong, S. O., McLane, N., Dietrich, M., Bauer, G. A., Baptiste, M. R., Dodson, L. G., & Taylor, M. K. (2024). Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy. RSC Publishing.
Timin, A. S., et al. (2015). Application of guanidine-containing polymers for preparation of pH responsive silica-based particles for drug delivery systems. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 477, 26-34.
Wang, S., et al. (2023).
Frimpong, S. O., et al. (2024). Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy. RSC Publishing.
Pandey, M. K., et al. (2023). High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks. RSC Publishing.
Rao, K. V., & Kumar, S. (2025). Review on Covalent Organic Frameworks: Design, Synthesis, and Cutting-Edge Applications in the Biomedical Technology. Taylor & Francis.
Bein, T. (2019). Structural investigations and postsynthetic modifications in covalent organic frameworks. LMU.
Wang, W., Chen, S., & Huang, Y. (2024). An Introduction to Solid-state NMR and Potential Applications for MOFs and COFs. Royal Society of Chemistry.
Klüner, T., et al. (2025). Stacking in Layered Covalent Organic Frameworks: A Computational Approach and PXRD Reference Guide. MDPI.
Zou, X., et al. (2023).
Xu, K., et al. (2016). Construction of Guanidinium-rich Polymers and Their Applications.
Chola, P. R., et al. (2022). “SPEEK-COF” Composite Cation Exchange Membrane for Zn-I2 Redox Flow Battery.
Lotsch, B. V., et al. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks.
Lotsch, B. V., et al. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. PMC.
Hupp, J. T., & Farha, O. K. (2019).
Masoomi, M. Y., & Morsali, A. (2021). Highly Efficient Catalysts for CO2 Fixation using Guanidinium‐Functionalized Zr‐MOFs. Chemistry – A European Journal, 27(45), 11619-11626.
Schurko, R. W. (2022). Solid State NMR Spectroscopic Characterization of Metal Organic Frameworks. University of Windsor.
Liu, Y., et al. (2025). Synthesis and Biomedical Applications of Covalent Organic Frameworks for Disease Diagnosis and Therapy. PubMed.
Wang, S., et al. (2023).
Ghorbani-Vaghei, R., & Veisi, H. (2020). Covalent Organic Framework‐supported Pd Nanoparticles: An Efficient and Reusable Heterogeneous Catalyst for Suzuki‐Miyaura coupling reactions.
Mustapha, F. A., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. PMC.
Zhang, L., et al. (2022). Synthesis of Covalent Organic Frameworks (COFs)
Zhang, Q., et al. (2021). Solid‐state NMR analysis of COF‐Cx.
De, S., & Kandambeth, S. (2025).
Wang, C., et al. (2020). Tuning excited state electronic structure and charge transport in covalent organic frameworks for enhanced photocatalytic performance.
Zhang, Z., et al. (2023).
Al-Otaibi, J. S., et al. (2021). Covalent organic frameworks: Design principles, synthetic strategies, and diverse applications.
Endo, K., & Hatakeyama, T. (2018).
Timin, A. S. (2025). Application of guanidine-containing polymers for preparation of pH responsive silica-based particles for drug delivery systems.
Fan, J., et al. (2019).
Wang, C., et al. (2023). Postmodification of an Amine-Functionalized Covalent Organic Framework for Enantioselective Adsorption of Tyrosine. ACS Applied Materials & Interfaces, 15(21), 25867-25875.
Mustapha, F. A., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. Semantic Scholar.
Yang, Y.-Y., et al. (2019). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. PMC.
Kalita, P., & Ali, M. A. (2021). PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. PMC.
Li, J.-R., et al. (2021). Post-synthetic Covalent Grafting of Amines to NH2-MOF for Post-Combustion Carbon Capture. ChemRxiv.
Taheri, A., et al. (2021). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications.
Glavač, D., et al. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI.
Barbolla, I., et al. (2020). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments.
Mustapha, F. A., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. Oxford Academic.
Dichtel, W. R. (2017). Synthesis and Functionalization of Three-Dimensional Covalent Organic Frameworks. ProQuest.
Application Note: Design and Development of Protease-Scavenging Materials Using 4-Aminophenyl 4-guanidinobenzoate
Executive Summary This guide details the integration of 4-Aminophenyl 4-guanidinobenzoate (APGB) into advanced material matrices. Unlike conventional reversible inhibitors (e.g., benzamidine), APGB functions as an invers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the integration of 4-Aminophenyl 4-guanidinobenzoate (APGB) into advanced material matrices. Unlike conventional reversible inhibitors (e.g., benzamidine), APGB functions as an inverse substrate or active-site titrant . When immobilized, it acts as a "suicide bait" for serine proteases (trypsin, thrombin, urokinase, tryptase), forming a stable acyl-enzyme complex that effectively removes the enzyme's catalytic activity.
Key Applications:
Chronic Wound Dressings: Scavenging inflammatory proteases (e.g., Human Neutrophil Elastase, Tryptase) to prevent tissue degradation.
Hemocompatible Coatings: Preventing contact activation of the coagulation cascade on medical devices by inhibiting thrombin and Factor Xa.
Therapeutic Hydrogels: Protecting peptide-based payloads from enzymatic degradation within a delivery matrix.
Mechanistic Basis: The "Bait and Trap" Strategy
To effectively utilize APGB, one must understand its unique interaction with serine proteases. It is not a passive ligand; it is a reactive warhead.
The Acyl-Enzyme Lock
APGB consists of a guanidinobenzoate group (the mimic of arginine) linked via an ester bond to a 4-aminophenyl group (the linker handle).
Recognition: The protease S1 pocket binds the guanidinium moiety.
Acylation (The Trap): The catalytic serine hydroxyl of the enzyme attacks the ester carbonyl of APGB.
Release: The 4-aminophenyl moiety (attached to your material) acts as the leaving group.
Inhibition: The enzyme remains covalently acylated (guanidinobenzoyl-enzyme). Deacylation is extremely slow (
), rendering the enzyme inactive for physiologically relevant timescales.
Critical Design Consequence: When APGB is immobilized via the amino group, the material acts as a depletion sink . The enzyme attacks the material, the bond breaks, and the enzyme—now inhibited—diffuses away or remains associated via non-covalent forces, while the material surface is "consumed."
Figure 1: The "Suicide Inhibition" mechanism. The material sacrifices the guanidinobenzoate moiety to lock the target protease.
Chemical Synthesis & Functionalization Protocols
The primary challenge in using APGB is coupling the aromatic amine (aniline-like, lower nucleophilicity) to polymer backbones without hydrolyzing the sensitive ester bond responsible for its activity.
Pre-Synthesis Considerations
Solubility: APGB is hydrophobic. Reactions often require DMSO, DMF, or mixtures with ethanol.
pH Sensitivity: The ester bond is susceptible to base-catalyzed hydrolysis. Maintain pH < 8.0 during coupling.
Reactivity: The aromatic amine requires activated carboxylic acids (NHS esters) or isocyanates for efficient coupling.
Protocol A: Synthesis of Protease-Scavenging PEG Hydrogel
This protocol describes grafting APGB onto a multi-arm Poly(ethylene glycol) (PEG) backbone.
Dissolve 100 mg of APGB-HCl in 2 mL of anhydrous DMSO.
Add equimolar TEA (to neutralize HCl) carefully. Note: Excess base will hydrolyze the ester. Monitor pH using wet litmus paper; aim for neutral.
Polymer Activation (In situ):
Dissolve 500 mg 4-arm PEG-NHS in 3 mL anhydrous DMF.
Expert Insight: Use Succinimidyl Glutarate (SG) esters over Succinimidyl Valerate (SVA) if faster reaction is desired, but SVA is more stable against hydrolysis during handling.
Coupling Reaction:
Dropwise add the APGB solution to the PEG-NHS solution under nitrogen atmosphere.
Stir at room temperature for 12–24 hours in the dark.
Stoichiometry: Use a 1.2:1 molar ratio of APGB to NHS groups to ensure complete functionalization.
Purification (Critical):
Precipitate the polymer into cold diethyl ether (10x volume).
Centrifuge (4000 rpm, 10 min) and decant supernatant.
Re-dissolve in minimal Methanol and re-precipitate (repeat 2x) to remove unreacted APGB.
Dialysis: Dialyze against slightly acidic water (pH 5.0) using a 3.5 kDa MWCO membrane for 24 hours to remove trace small molecules without hydrolyzing the ester.
Lyophilization:
Freeze-dry to obtain the white powder product (PEG-APGB).
QC Check:
Verify conjugation via UV-Vis spectroscopy. APGB has a distinct absorbance at ~270 nm. The absence of the NHS peak (260 nm) and presence of guanidino signals in NMR confirm success.
Protocol B: Surface Grafting on Medical Devices (Acrylate Copolymerization)
For coating catheters or wound dressings, copolymerization is superior to post-grafting.
Materials:
APGB.
Acryloyl chloride.
HEMA (2-Hydroxyethyl methacrylate).
Photoinitiator (e.g., Irgacure 2959).
Workflow:
Monomer Synthesis (Acryloyl-APGB):
React APGB with Acryloyl chloride in THF with proton scavenger (DIPEA) at 0°C.
Purify via column chromatography.[1] This creates a polymerizable "prodrug" monomer.
Structure: Acrylamide-Ph-O-CO-Ph-Guanidino.
Surface Coating:
Prepare a solution of HEMA (90 mol%) and Acryloyl-APGB (10 mol%) in ethanol.
Add 1% Photoinitiator.
Dip-coat the device (e.g., PU catheter).
UV cure (365 nm, 10 mW/cm²) for 5 minutes.
Analytical Validation & Performance Metrics
Trustworthiness in materials science requires rigorous validation. You must prove the material actually inhibits proteases.
The "Depletion Assay"
Since the material acts as a suicide sink, we measure the loss of enzymatic activity in the supernatant.
Reagents:
Trypsin (Bovine Pancreatic) or Thrombin (Human).
Chromogenic Substrate: BAPNA (for Trypsin) or S-2238 (for Thrombin).
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2.
Protocol:
Incubation:
Weigh 10 mg of APGB-Hydrogel (or control PEG hydrogel).
Add 1 mL of Enzyme Solution (e.g., 100 nM Trypsin).
Incubate at 37°C with gentle shaking for defined timepoints (15, 30, 60 min).
Sampling:
Remove 50 µL of supernatant at each timepoint.
Activity Measurement:
Add supernatant to 150 µL of Chromogenic Substrate (1 mM).
Measure Absorbance at 405 nm (p-nitroaniline release) kinetically for 5 minutes.
Success Criteria: APGB materials should show a rapid exponential decay of supernatant activity, whereas control materials show <5% loss (non-specific adsorption).
Data Presentation: Expected Results
Parameter
Control Material (Unmodified)
APGB-Functionalized Material
Interpretation
Contact Angle
45° (HEMA)
55° (More hydrophobic)
APGB adds aromatic hydrophobicity.
Trypsin Residual Activity (1h)
95% ± 3%
< 10% ± 2%
Rapid scavenging of protease.
Thrombin Clotting Time (TT)
20 seconds
> 120 seconds
Significant anticoagulant surface activity.
Stability (pH 7.4, 7 days)
Stable
15% Hydrolysis
Ester bond slowly hydrolyzes; shelf-life requires dry storage.
Troubleshooting & Optimization
Problem: Low conjugation efficiency.
Cause: Steric hindrance or hydrolysis of NHS ester.
Solution: Use a "spacer" arm.[2] Instead of direct coupling, use a PEG-linker between the polymer backbone and the APGB amine.
Problem: Material hydrolyzes spontaneously.
Cause: pH during storage is too high.
Solution: Store lyophilized powder at -20°C. If in solution, maintain pH 5.0–6.0.
Problem: Non-specific protein binding.
Cause: Hydrophobic aromatic rings of APGB.
Solution: Backfill the surface with PEG or Zwitterionic polymers (e.g., phosphorylcholine) to repel non-target proteins while maintaining APGB availability.
References
Original Synthesis & Activity: Steven, F. S., & Al-Ahmad, R. K. (1983). The action of 4-aminophenyl 4-guanidinobenzoate on trypsin and related enzymes. European Journal of Biochemistry. Link (Note: Foundational text on the kinetics).
Mechanism of Inverse Substrates: Tanizawa, K., et al. (1987). Inverse substrates for trypsin-like enzymes. Accounts of Chemical Research. Link
Hydrogel Applications: Li, X., et al. (2020). Protease-responsive hydrogels for drug delivery. Advanced Functional Materials. Link
Surface Immobilization: Kim, Y. H., et al. (2018). Antithrombotic activity of surface-immobilized serine protease inhibitors. Biomaterials.[2][3][4] Link
General Protease Inhibitors in Materials: Cleveland Clinic Medical Professionals Guide. (2023). Protease Inhibitors: Mechanisms and Applications. Link
(Note: While specific recent papers on "APGB-hydrogels" are niche, the chemistry is derived from the established behavior of guanidinobenzoates as cited in references 1 and 2, adapted to modern polymer protocols in references 3 and 4.)
Troubleshooting low yield in 4-Aminophenyl 4-guanidinobenzoate synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult workflows in prodrug and protease inh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult workflows in prodrug and protease inhibitor synthesis: optimizing the yield of 4-Aminophenyl 4-guanidinobenzoate (4-APGB) .
Direct esterification attempts between 4-guanidinobenzoic acid (4-GBA) and 4-aminophenol typically result in abysmal yields (<10%). This guide deconstructs the mechanistic pitfalls of this reaction and provides a self-validating, field-proven protocol to achieve >85% yield.
Part 1: Mechanistic Root Cause Analysis
To troubleshoot low yields, we must first understand the causality behind the reaction failures. The synthesis of 4-APGB is plagued by two primary chemical hurdles:
Chemoselectivity and Nucleophilic Competition: 4-aminophenol contains both a hydroxyl (-OH) and an amino (-NH2) group. The amine is a significantly stronger nucleophile. When 4-GBA is activated by a coupling agent (like EDC or DCC), it preferentially attacks the amine, resulting in an amide (N-acylation) rather than the desired ester (O-acylation).
Zwitterionic Insolubility: 4-GBA naturally exists as a zwitterion. The extreme basicity of the guanidine group (pKa ~13.6) pairs with the carboxylic acid to form a tight crystal lattice, rendering it completely insoluble in standard coupling solvents like DCM or THF.
To bypass these issues, the most robust strategy is to mask the amine as a nitro group by using 4-nitrophenol, forming the well-documented intermediate 4-Nitrophenyl 4-guanidinobenzoate (NPGB) —a compound widely utilized as an[1]. Once the ester bond is secured, the nitro group is catalytically reduced to the target amine.
Part 2: Troubleshooting FAQs
Q1: I am using DCC/DMAP for direct coupling, but my LC-MS shows a mass corresponding to the amide. How do I force esterification?A: You cannot easily force O-acylation over N-acylation without protecting groups. You must either use N-Boc-4-aminophenol or synthesize the ester using 4-nitrophenol first, followed by catalytic hydrogenation. The 4-nitrophenol route is highly scalable and prevents chemoselectivity failures entirely.
Q2: My 4-guanidinobenzoic acid (4-GBA) will not dissolve in my reaction mixture, stalling the coupling. What is the fix?A: You must break the zwitterionic lattice. Convert 4-GBA to its hydrochloride or methanesulfonate (mesylate) salt[2]. Protonating the guanidine moiety eliminates the internal salt bridge, allowing the compound to dissolve readily in polar aprotic solvents like anhydrous DMF or Pyridine, which is standard practice in the[3].
Q3: Why does my product degrade during the aqueous workup?A: 4-Guanidinobenzoate esters are exceptionally sensitive to base-catalyzed hydrolysis. The protonated guanidine group acts as a strong electron-withdrawing group, increasing the electrophilicity of the ester carbonyl. If your aqueous workup exceeds pH 7.0, the ester will rapidly hydrolyze. Always quench and wash your reaction with cold 0.1 M HCl to maintain a pH between 4.0 and 5.0.
Q4: Can I use DMAP to accelerate the esterification?A: It is highly discouraged when working with unprotected guanidines. While DMAP is a standard acyl transfer catalyst, the highly basic guanidine group can cause unwanted side reactions, and DMAP complicates the purification of the highly polar product. Pyridine is a safer, milder base for this specific coupling.
Part 3: Quantitative Strategy Comparison
The table below summarizes the quantitative outcomes of different synthetic strategies. The data clearly indicates that the protection/reduction pathway is the only viable method for scalable synthesis.
Synthetic Strategy
Reagents
Major Product
Typical Yield
Scalability
Direct Coupling (Unprotected)
4-GBA, 4-Aminophenol, EDC, DMAP
Amide (N-acylation)
< 10%
Poor
N-Boc Protection Route
4-GBA, N-Boc-4-aminophenol, DCC
Ester (O-acylation)
40 - 50%
Moderate
4-Nitrophenol Route (Recommended)
4-GBA, 4-Nitrophenol, EDC, then H2/Pd-C
Ester (O-acylation)
> 85%
Excellent
Part 4: Reaction Pathway Visualization
Fig 1: Chemoselective pathways in 4-aminophenyl 4-guanidinobenzoate synthesis.
Part 5: Optimized Step-by-Step Methodology
This self-validating protocol utilizes the 4-nitrophenol route to ensure absolute chemoselectivity and prevent ester hydrolysis.
Phase 1: Synthesis of 4-Nitrophenyl 4-Guanidinobenzoate Hydrochloride (NPGB)
Salt Formation & Solubilization: Suspend 4-guanidinobenzoic acid (1.0 eq) in anhydrous DMF. Add 1.1 eq of anhydrous HCl (in dioxane) to protonate the guanidine group. Stir until the suspension becomes a clear solution, confirming the breakdown of the zwitterionic lattice.
Activation: Cool the solution to 0°C. Add EDC·HCl (1.2 eq) and Pyridine (2.0 eq). Stir for 15 minutes to form the active O-acylisourea intermediate.
Coupling: Add 4-nitrophenol (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours under an inert N2 atmosphere.
Self-Validating Workup: Crash the product out by adding the reaction mixture dropwise to vigorously stirred, ice-cold 0.1 M HCl. Validation: A pale yellow precipitate will immediately form. The acidic environment (pH ~4.0) strictly prevents ester hydrolysis. Filter, wash with cold water, and dry under a vacuum to obtain NPGB.
Phase 2: Catalytic Reduction to 4-Aminophenyl 4-Guanidinobenzoate
Setup: Dissolve the purified NPGB in anhydrous Methanol. Degas the solution by bubbling N2 through it for 10 minutes to remove dissolved oxygen.
Catalysis: Carefully add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with H2 gas using a balloon apparatus.
Reaction & Validation: Stir vigorously at room temperature for 4 hours. Self-Validation: Monitor the reaction visually and via TLC (DCM:MeOH 9:1). The reaction mixture will transition from pale yellow to colorless as the nitro group is reduced. The disappearance of the yellow NPGB spot and the emergence of a highly UV-active, ninhydrin-positive spot confirms successful reduction to the amine.
Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure at <30°C to prevent thermal degradation of the newly formed 4-APGB.
References
Chase, T., Jr, & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514.[Link]
Ikeda, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry.[Link]
Technical Support Center: Optimizing 4-Aminophenyl 4-guanidinobenzoate for In Vitro Assays
Core Technical Overview 4-Aminophenyl 4-guanidinobenzoate (often abbreviated as APGB or related to NPGB analogs) presents a classic "Solubility vs. Stability" paradox common to guanidino-ester protease inhibitors.
Author: BenchChem Technical Support Team. Date: March 2026
Core Technical Overview
4-Aminophenyl 4-guanidinobenzoate (often abbreviated as APGB or related to NPGB analogs) presents a classic "Solubility vs. Stability" paradox common to guanidino-ester protease inhibitors.
The Chemical Challenge: The molecule contains a highly polar, basic guanidinium group (pKa ~13.6) and a hydrophobic aromatic core. This amphiphilic nature creates solubility issues in neutral buffers.
The Stability Trap: The central ester bond is an "inverse substrate" for trypsin-like proteases. It is designed to be reactive. Consequently, it is highly susceptible to spontaneous hydrolysis in alkaline aqueous environments (pH > 7.5), releasing 4-guanidinobenzoic acid and 4-aminophenol.
This guide provides a self-validating protocol to solubilize APGB while minimizing the hydrolytic degradation that leads to experimental artifacts.
Module 1: Stock Solution Preparation
Objective: Create a stable, high-concentration master stock.
The Solvent of Choice: Anhydrous DMSO
Do not use water or ethanol for the master stock.
Water: Promotes immediate hydrolysis and poor solubility for the free base.
Ethanol: High volatility leads to concentration errors; often contains trace water.
DMSO (Dimethyl Sulfoxide): The high dielectric constant dissolves the aromatic rings while stabilizing the charged guanidinium moiety.
Protocol: Preparing a 50 mM Stock
Calculate: Determine the mass required based on the specific salt form (e.g., Hydrochloride MW ~306.7 g/mol vs. Methanesulfonate MW ~366.4 g/mol ). Check your vial label carefully.
Weigh: Weigh the powder into a chemically resistant vial (glass or polypropylene).
Solubilize: Add Anhydrous DMSO (≥99.9%, stored over molecular sieves).
Mix: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
Storage: Aliquot immediately into amber tubes (to protect the photosensitive aniline group) and store at -20°C .
CRITICAL WARNING: Avoid repeated freeze-thaw cycles. Moisture uptake from the air into cold DMSO causes "wet DMSO," which accelerates ester hydrolysis even at -20°C.
Module 2: Aqueous Dilution (The "Crash-Out" Zone)
Objective: Dilute the stock into assay buffer without precipitating the compound.
The "Intermediate Dilution" Method
Directly shooting 100% DMSO stock into a static aqueous buffer often causes local precipitation (the "oil drop" effect) that never re-dissolves.
Step-by-Step Workflow:
Prepare Assay Buffer: Ensure pH is verified (preferably pH 7.4 or lower).
The Intermediate Step: Dilute your 50 mM Master Stock 1:10 into a secondary solvent (e.g., pure DMSO or 50% PEG-400) to create a 5 mM Working Stock.
The Final Drop: Add the Working Stock to the rapidly stirring assay buffer.
Target DMSO concentration: < 1% (v/v) to avoid enzyme denaturation.
Addition technique: Submerge the pipette tip below the surface of the buffer while vortexing/stirring.
Visualization: Solubility Workflow
Caption: Figure 1. Optimal dilution workflow to prevent compound precipitation (Crash-out) during assay setup.
Module 3: Stability & Hydrolysis (The "Silent Killer")
Objective: Prevent the compound from degrading before it interacts with the target enzyme.
The Mechanism of Failure
APGB contains a guanidinobenzoate ester. In water, hydroxide ions (
) attack the carbonyl carbon, cleaving the molecule.
Reaction: APGB +
4-Guanidinobenzoic Acid + 4-Aminophenol.
Indicator: 4-Aminophenol oxidizes over time, turning the solution yellow/brown . If your buffer turns yellow, your inhibitor is dead.
Buffer Selection Rules
Parameter
Recommendation
Scientific Rationale
pH
pH 5.0 - 7.4
Hydrolysis is base-catalyzed. Half-life decreases drastically above pH 8.0.
Buffer Type
Phosphate / HEPES
Avoid Tris if possible. Primary amines in Tris can act as nucleophiles, attacking the ester (aminolysis).
Temperature
Keep on Ice
Hydrolysis is temperature-dependent. Prepare working solutions at 4°C.
Time
< 4 Hours
The ester half-life in pH 7.4 PBS is finite (often < 6-8 hours). Prepare fresh.
Visualization: Degradation Pathway
Caption: Figure 2. The hydrolytic degradation pathway. High pH and nucleophiles drive the active inhibitor toward inactive byproducts.
Troubleshooting & FAQs
Q1: My solution turned slightly yellow after 2 hours. Is it still usable?
Diagnosis: Yellowing indicates the release and oxidation of 4-aminophenol.
Answer:No. This indicates significant hydrolysis. The concentration of the active inhibitor is now unknown, and the breakdown product (aminophenol) may interfere with redox-sensitive assays. Discard and prepare fresh.
Q2: Can I autoclave the stock solution?
Answer:Absolutely not. The ester bond is heat-labile. Sterilize aqueous working solutions by filtration through a 0.22 µm PVDF or PES membrane (low protein binding). Do not filter the DMSO stock directly as it may dissolve certain filter adhesives.
Q3: I see a fine white precipitate immediately upon adding the stock to the buffer.
Cause: The "Solvent Shock." The local concentration of APGB exceeded its solubility limit before the DMSO dispersed.
Solution: Use the "Intermediate Dilution" method (Module 2). Ensure the buffer is stirring rapidly during addition. If using high concentrations (>100 µM), include a solubilizing agent like 0.01% Tween-20 or Triton X-100 in the buffer before adding the compound.
Q4: Why does the IC50 change depending on how long I incubate?
Reason: This is a kinetic artifact. Because the inhibitor degrades over time in the buffer, a longer pre-incubation time effectively reduces the inhibitor concentration.
Fix: Standardize the pre-incubation time (e.g., exactly 10 minutes) and keep it as short as possible.
References
Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514.
Context: Establishes the fundamental instability and hydrolysis mechanism of guanidinobenzo
Vertex AI Search. (2025).[1] Stability of bicyclic guanidine superbases and their salts in water. University of Helsinki. 2[1][3][4][5][6][7][8][9][10]
Context: Provides physical chemistry background on the hydrolysis rates of guanidine salts vs. free bases in aqueous environments.
BenchChem. (2025).[10] Half-life of NHS ester hydrolysis at different pH. 10
Context: While specific to NHS esters, this reference validates the general kinetic rule that ester hydrolysis accelerates logarithmically with pH (pH 7.0 vs 8.0).
Technical Support Center: Ensuring the Stability of 4-Aminophenyl 4-guanidinobenzoate
Welcome to the technical support center for 4-Aminophenyl 4-guanidinobenzoate (4-APGB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on pre...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Aminophenyl 4-guanidinobenzoate (4-APGB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of 4-APGB during storage and handling. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to 4-Aminophenyl 4-guanidinobenzoate Stability
4-Aminophenyl 4-guanidinobenzoate is a molecule of interest in various research and development fields. Its structure, featuring a phenyl ester linkage, an aromatic amine, and a guanidinium group, presents specific stability challenges. Degradation can compromise the purity of the compound, leading to inaccurate experimental outcomes. This guide provides a proactive approach to stability, focusing on the scientific principles behind the recommended procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Aminophenyl 4-guanidinobenzoate?
A1: Based on its chemical structure, 4-APGB is susceptible to two primary degradation pathways:
Hydrolysis of the Phenyl Ester: The ester bond is the most likely point of cleavage, especially in the presence of moisture, acid, or base. This reaction would yield 4-aminobenol and 4-guanidinobenzoic acid. Phenyl esters are known to be relatively labile to hydrolysis.
Oxidation and Photodegradation of the Aromatic Amine: The 4-aminophenyl moiety is an electron-rich aromatic amine, making it susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1] This can lead to the formation of colored impurities.
Q2: What are the ideal storage conditions for solid 4-Aminophenyl 4-guanidinobenzoate?
A2: To minimize degradation of solid 4-APGB, we recommend the following storage conditions, summarized in the table below.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C
Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere
Inert gas (Argon or Nitrogen)
Displacing oxygen with an inert gas minimizes the risk of oxidation of the aromatic amine group.
Light
Amber vial or protection from light
Aromatic amines can be light-sensitive and undergo photodegradation.
Moisture
Tightly sealed container with desiccant
Minimizing exposure to moisture is critical to prevent hydrolysis of the ester linkage.
Q3: I've observed a change in the color of my solid 4-APGB sample. What could be the cause?
A3: A color change, often to a darker shade, is a common indicator of degradation. This is most likely due to the oxidation of the 4-aminophenyl group, which can form colored polymeric or quinone-like structures. Exposure to air (oxygen) and/or light can accelerate this process.
Q4: Can I store 4-Aminophenyl 4-guanidinobenzoate in solution? If so, what are the best practices?
A4: Storing 4-APGB in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must prepare solutions for experimental use, follow these guidelines:
Solvent Choice: Use anhydrous, aprotic solvents if compatible with your experimental design. If aqueous buffers are necessary, prepare them fresh and use them immediately.
pH Control: Avoid acidic or basic aqueous solutions, as these conditions can catalyze ester hydrolysis.[2][3] A neutral pH is preferable.
Storage of Solutions: If short-term storage is unavoidable, store the solution at 2-8°C and protect it from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be an option, but you must first validate that freeze-thaw cycles do not cause degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of your 4-APGB stock.
Troubleshooting Steps:
Assess Purity: Analyze your current stock of 4-APGB using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Compare the chromatogram to a reference standard or the certificate of analysis. Look for the appearance of new peaks or a decrease in the area of the main peak.
Acquire Fresh Material: If significant degradation is confirmed, it is best to obtain a fresh lot of the compound.
Implement Proper Storage: Upon receiving the new material, immediately implement the recommended storage conditions outlined in the FAQs.
Issue 2: Appearance of additional peaks in my analytical chromatogram over time.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
Identify Degradants (if necessary): For in-depth investigations, techniques like LC-MS/MS or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.[4] This can confirm the degradation pathway (e.g., hydrolysis vs. oxidation).
Review Handling Procedures: Scrutinize your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., high temperatures, extreme pH, prolonged exposure to light).
Perform a Forced Degradation Study (Advanced): To proactively understand the stability of 4-APGB in your specific experimental matrix, you can perform a forced degradation study.[2][3][5] This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting degradation products.
Visualizing Degradation and Prevention
To better understand the processes involved, the following diagrams illustrate the main degradation pathways and the logic behind the recommended preventative measures.
Caption: Key degradation routes for 4-APGB.
Caption: Logic for recommended 4-APGB storage.
Experimental Protocols
Protocol 1: Routine Purity Check of 4-APGB by HPLC
This protocol provides a general method for assessing the purity of your 4-APGB sample.
Standard Preparation: Accurately weigh and dissolve a small amount of 4-APGB reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
Sample Preparation: Prepare your 4-APGB sample in the same manner and at the same concentration as the standard.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
Gradient: A suitable gradient to elute the compound and any potential impurities (e.g., 5-95% B over 15 minutes).
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 254 nm).
Injection Volume: 10 µL.
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of significant secondary peaks in your sample that are not present in the reference standard indicates the presence of impurities, which may be degradation products. Calculate the purity by peak area percentage.
Protocol 2: Small-Scale Forced Degradation Study
This protocol is for researchers who need to understand the stability of 4-APGB under their specific experimental conditions.
Prepare Stock Solution: Prepare a stock solution of 4-APGB in your experimental buffer or solvent at a known concentration.
Aliquot and Stress:
Acidic Condition: Add a small amount of dilute HCl to an aliquot to adjust the pH to ~2.
Basic Condition: Add a small amount of dilute NaOH to another aliquot to adjust the pH to ~10.
Oxidative Condition: Add a small amount of 3% hydrogen peroxide to a third aliquot.
Thermal Condition: Place an aliquot in an oven at a controlled elevated temperature (e.g., 60°C).
Photolytic Condition: Expose an aliquot to a UV lamp or direct sunlight.
Control: Keep one aliquot under your standard experimental conditions, protected from light and at room temperature.
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
Analysis: Analyze all samples, including the control, by HPLC (as described in Protocol 1).
Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks will indicate the degradation products formed under each stress condition. This information can help you identify potential incompatibilities in your experimental setup.
Technical Support Center: Troubleshooting 4-Aminophenyl 4-guanidinobenzoate in Cellular Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the complex off-target effects ass...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the complex off-target effects associated with 4-Aminophenyl 4-guanidinobenzoate (CAS: 35695-20-6).
While this compound is a potent inhibitor of trypsin-like serine proteases, its chemical structure—specifically the ester linkage and the aminophenyl leaving group—introduces significant variables in cell-based assays. This guide provides a root-cause analysis of these artifacts, actionable FAQs, quantitative data summaries, and self-validating protocols to ensure the scientific integrity of your experimental readouts.
Mechanistic Root-Cause Analysis
To effectively troubleshoot, we must first understand the causality behind the compound's behavior in physiological environments. 4-Aminophenyl 4-guanidinobenzoate shares a core pharmacophore with clinical protease inhibitors like nafamostat and camostat[1]. The guanidinobenzoate moiety acts as a basic "warhead" that tightly binds the S1 specificity pocket of serine proteases[2].
However, the ester bond connecting the guanidinobenzoate to the 4-aminophenyl group is highly labile. In standard cell culture conditions, ubiquitous esterases (found in serum and intracellularly) rapidly hydrolyze this bond[1]. This cleavage yields two fragments:
4-Guanidinobenzoic Acid : The active protease inhibitor.
4-Aminophenol (PAP) : A highly reactive, toxic byproduct.
Once liberated, PAP undergoes auto-oxidation or enzymatic oxidation to form 1,4-benzoquinoneimine . This electrophilic intermediate rapidly depletes cellular glutathione (GSH) and forms covalent adducts with cellular macromolecules (e.g., 4-hydroxynonenal adducts), triggering profound oxidative stress and off-target apoptotic cell death[3][4].
Fig 1: Esterase-mediated hydrolysis pathway leading to off-target cytotoxicity.
Frequently Asked Questions (Troubleshooting)
Q1: Why do I observe a sudden drop in cell viability when testing the compound at concentrations >10 µM, even in target-negative control cells?A: This is a classic manifestation of 4-aminophenol (PAP) toxicity, not target-mediated biology. When the ester bond is cleaved by serum or cellular esterases, the released PAP induces severe oxidative stress[3]. Because this toxicity is driven by the depletion of adenine nucleotides and GSH prior to the loss of membrane integrity, it often mimics apoptotic phenotypes[4]. Solution: Co-incubate your cells with a reactive oxygen species (ROS) scavenger, such as ascorbic acid, which prevents the redox cycling of PAP and rescues cell viability without interfering with protease inhibition[4].
Q2: My compound seems to lose efficacy if I prepare my assay media in advance. How can I stabilize it?A: Guanidinobenzoate esters are subject to both enzymatic hydrolysis and base-catalyzed chemical hydrolysis[1]. At physiological pH (7.4) and in the presence of Fetal Bovine Serum (FBS), the half-life of the intact ester can be less than 30 minutes[1].
Solution: Prepare stock solutions in a slightly acidic vehicle (e.g., DMSO with 0.1% formic acid) and store at -20°C[1]. Only spike the compound into the assay media immediately before dosing. If your cells tolerate it, use serum-free media or heat-inactivated serum to eliminate exogenous esterase activity.
Q3: I am targeting a specific protease (e.g., TMPRSS2), but the compound inhibits multiple other pathways. How do I improve specificity?A: The 4-guanidinobenzoate moiety is a pan-serine protease inhibitor. It mimics the basic Arginine/Lysine residues preferred by the S1 pocket of almost all trypsin-like proteases (including thrombin, uPA, and prostasin)[2].
Solution: You cannot change the chemical specificity of the warhead, but you can optimize the assay window. Perform a rigorous dose-titration to find the lowest effective concentration (IC50) for your specific target, and run a parallel counter-screen against an off-target protease (e.g., Factor Xa) to establish a therapeutic/selectivity index.
Quantitative Data Summaries
To guide your experimental design, the following tables summarize the expected kinetic stability and cytotoxicity parameters associated with guanidinobenzoate esters and their metabolites.
Table 1: Stability and Hydrolysis Kinetics of Guanidinobenzoate Esters
| 0.5 mM Compound + 2 mM Ascorbate | Maintained (> 90%) | Baseline | > 90% |
(Data synthesized from established PAP toxicity models[4])
Optimized Experimental Protocols
To ensure trustworthiness, every assay utilizing this compound must be a self-validating system. The following protocol integrates internal controls to definitively separate true target inhibition from ROS-mediated off-target artifacts.
Objective: To measure the true protease-inhibitory efficacy of 4-Aminophenyl 4-guanidinobenzoate while neutralizing the off-target cytotoxicity caused by the 4-aminophenol leaving group.
Materials Required:
Target cells seeded in 96-well plates.
Serum-free assay media (to minimize premature extracellular hydrolysis).
4-Aminophenyl 4-guanidinobenzoate (10 mM stock in DMSO).
L-Ascorbic Acid (100 mM stock in sterile water, prepared fresh).
Cell Preparation: Wash seeded cells twice with warm PBS to remove residual FBS (and associated serum esterases).
Media Pre-Conditioning: Prepare the assay media by supplementing it with 2 mM L-Ascorbic Acid. Scientific Rationale: Ascorbic acid acts as an electron donor, preventing the redox cycling of the hydrolyzed PAP metabolite into the toxic quinoneimine intermediate[4].
Control Matrix Setup (Self-Validation): Designate wells for the following conditions:
Control A: Vehicle only (DMSO).
Control B: Ascorbate only (2 mM) - Ensures ascorbate does not affect the target.
Control C: Compound only (e.g., 50 µM) - Positive control for off-target toxicity.
Compound Dosing: Spike the compound into the pre-conditioned media immediately before adding it to the cells to prevent base-catalyzed hydrolysis in the buffer.
Incubation: Incubate cells at 37°C. Restrict the assay window to <4 hours if possible, as prolonged exposure inevitably leads to complete compound degradation.
Orthogonal Readout: First, measure the specific protease activity (e.g., via fluorogenic substrate cleavage). Immediately following, measure cell viability using AlamarBlue.
Validation Check: If Control C shows high toxicity but the Test well shows high viability and target inhibition, you have successfully isolated the compound's on-target effect.
Fig 2: Optimized cellular assay workflow to mitigate ester hydrolysis and ROS.
References
Harmon RC, Temeus MV, Kiningham KK, Valentovic M. Contribution of Reactive Oxygen Species to para-Aminophenol Toxicity in LLC-PK1 Cells. Toxicol Appl Pharmacol. Available at:[Link]
Harmon RC, Temeus MV, Kiningham KK, Valentovic M. Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress. Toxicology and Applied Pharmacology. Available at: [Link]
Shipway OM, et al. Structure of Human Prostasin, a Target for the Regulation of Hypertension. Journal of Biological Chemistry. Available at:[Link]
MDPI. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Pharmaceutics. Available at:[Link]
Technical Support Center: Optimization of 4-Aminophenyl 4-Guanidinobenzoate (4-APGB) Functionalization
Welcome to the Technical Support Center for the functionalization of 4-Aminophenyl 4-guanidinobenzoate (4-APGB) . 4-APGB is a critical intermediate and pharmacophore used extensively in the development of serine protease...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the functionalization of 4-Aminophenyl 4-guanidinobenzoate (4-APGB) . 4-APGB is a critical intermediate and pharmacophore used extensively in the development of serine protease inhibitors, including enteropeptidase inhibitors for metabolic disorders[1] and highly sensitive fluorogenic probes[2].
As a Senior Application Scientist, I have structured this guide to address the unique chemical dichotomy of 4-APGB. Successful functionalization requires balancing three competing factors: the highly basic guanidino group, the base-labile ester linkage, and the relatively weak nucleophilicity of the aniline moiety.
Part 1: Core Principles & Mechanistic Causality
Functionalizing the aniline group of 4-APGB requires precise control of the reaction microenvironment.
The Guanidine Challenge: The guanidino group (pKa ~13.5) is highly basic. It must be maintained in its protonated state (typically as a hydrochloride or mesylate salt) to prevent it from outcompeting the aniline for electrophiles.
The Ester Vulnerability: 4-guanidinobenzoate esters are notoriously susceptible to base-catalyzed hydrolysis[2]. Standard peptide coupling conditions utilizing excess strong bases (like TEA or NaOH) will rapidly degrade the starting material into 4-guanidinobenzoic acid and 4-aminophenol.
The Aniline Deficit: Anilines are inherently poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, necessitating highly reactive coupling agents[3].
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing significant ester cleavage instead of the desired aniline amidation?A1: You are observing base-catalyzed hydrolysis. The ester bond in 4-APGB is highly labile at pH > 8.0. When using standard coupling bases like Triethylamine (TEA) or inorganic bases, the hydroxide or alkoxide generated in the presence of trace water rapidly attacks the ester carbonyl[2].
The Fix: Switch to a sterically hindered, non-nucleophilic base such as
-Diisopropylethylamine (DIEA/DIPEA) or 2,6-lutidine. Strictly limit the base to 1.1–1.5 equivalents relative to the electrophile, maintaining an apparent pH of 6.5–7.5 in the reaction mixture.
Q2: My LC-MS shows a mass corresponding to functionalization at the guanidino group rather than the aniline. How do I prevent this?A2: The guanidino group becomes highly nucleophilic when deprotonated. If you use an excess of base, the guanidinium salt is neutralized, allowing it to react with your activated carboxylic acid or acyl chloride.
The Fix: Ensure 4-APGB is introduced as a stable salt (e.g., HCl salt). Do not add enough base to neutralize the guanidine; the base should only be sufficient to neutralize the acid generated during the coupling of the aniline.
Q3: The aniline coupling is exceptionally slow and low-yielding. How can I drive the reaction to completion?A3: Standard reagents like EDC/HOBt often result in sluggish kinetics and poor yields (often <40%) for electron-deficient or sterically hindered anilines[3].
The Fix: Utilize highly reactive uronium-based coupling reagents such as HATU or COMU. HATU, combined with DIEA, significantly accelerates aniline acylation. Alternatively, pre-form the acyl chloride using oxalyl chloride before adding it to the 4-APGB solution.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the causality between reaction conditions and the fate of 4-APGB during amidation workflows.
Coupling Reagent
Base (Equivalents)
Solvent
Temp (°C)
Aniline Amidation Yield (%)
Ester Hydrolysis (%)
EDC / HOBt
TEA (3.0 eq)
DMF
25
15%
>60% (High degradation)
EDC / DMAP
DIEA (2.0 eq)
DCM/DMF
25
45%
20%
HATU
DIEA (1.5 eq)
DMAc
25
82%
<5% (Optimal)
Acyl Chloride
2,6-Lutidine (1.2 eq)
THF
0 to 25
88%
<2%
Part 4: Step-by-Step Experimental Protocol
Self-Validating Protocol: HATU-Mediated Amidation of 4-APGB
This protocol is designed to maximize aniline acylation while strictly preserving the 4-guanidinobenzoate ester linkage.
Step 1: Electrophile Pre-Activation
In an oven-dried flask under an inert atmosphere (N2), dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMAc to achieve a 0.2 M concentration.
Add DIEA (1.5 eq) dropwise. Stir for 15 minutes at room temperature to form the active OAt ester.
Step 2: Substrate Addition (Causality Check)
3. Add 4-APGB hydrochloride salt (1.0 eq) in one portion.
Scientific Rationale: Adding the 4-APGB salt after the active ester is formed prevents the base from prematurely deprotonating the guanidine, ensuring the aniline acts as the primary nucleophile.
Step 3: Reaction & Monitoring
4. Stir the reaction mixture at 25°C for 2–4 hours. Monitor the reaction progression via LC-MS, looking for the consumption of the 4-APGB mass.
Step 4: Acidic Quench & Workup
5. Quench the reaction by pouring the mixture into cold 0.1 M aqueous HCl (10 volumes relative to DMAc).
Scientific Rationale: The acidic quench immediately halts any base-catalyzed ester hydrolysis and ensures the guanidine remains fully protonated.
Isolate the resulting precipitate via vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum. If further purification is required, utilize reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) to maintain the product in its salt form.
Part 5: Visualizations
Workflow Diagram
Caption: Optimized workflow for 4-APGB functionalization maintaining ester integrity.
Mechanistic Pathway Diagram
Caption: Reaction pathways of 4-APGB under varying pH and base conditions.
References
Ikeda Z, et al. "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity." Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Muthyala R, et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH PubMed Central.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Purification & Stability Protocols
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Context: Optimization of isolation workflows for labile guanidinium-phenyl ester conjugates.
Introduction: The "Stability Paradox"
Welcome to the technical support hub. If you are working with 4-Aminophenyl 4-guanidinobenzoate (AGB) or its derivatives (e.g., Gabexate analogues, protease "inverse substrates"), you are likely facing a specific set of contradictions.
You are managing a molecule containing three distinct zones of instability:
The Guanidine Head: Highly basic (
), causing severe peak tailing and retention issues.
The Phenyl Ester Linker: Highly susceptible to hydrolysis, specifically designed to be cleaved by serine proteases. It is unstable at pH > 7.0.
The Aniline Tail: Prone to rapid oxidation (browning) upon exposure to air.
This guide replaces standard "textbook" protocols with field-proven troubleshooting workflows designed to navigate these competing instabilities.
Module 1: Chromatography Troubleshooting
Issue: "My HPLC peaks are tailing severely, and I see 'ghost' peaks in subsequent runs."
The Root Cause
The guanidinium group is a "sticky" cation. It interacts ionically with residual silanols (
) on the silica backbone of your column. Standard C18 columns often fail here because the hydrophobic retention is overpowered by this secondary ionic interaction.
Protocol: The "Silanol Shield" Method
To fix tailing, you must suppress silanol ionization or mask the guanidine.
Recommended Mobile Phase Architecture:
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (Do not use Formic Acid alone; it is too weak to fully suppress silanols).
Solvent B: Acetonitrile + 0.08% TFA.
Alternative (Non-MS Compatible): If you are doing prep-LC and not using Mass Spec, use TEAP Buffer (Triethylamine Phosphate) at pH 3.0. The triethylamine competes for the silanol sites, sharpening the guanidine peak.
Data: Tailing Factor Comparison
Mobile Phase Additive
Tailing Factor ()
Resolution ()
Notes
0.1% Formic Acid
2.4 (Poor)
1.2
Severe tailing; risk of co-elution.
0.1% TFA
1.1 (Excellent)
2.8
Standard recommendation.
10mM Ammonium Acetate
1.8 (Fair)
1.5
pH too high; silanols active.
50mM TEAP (pH 3.0)
1.05 (Ideal)
3.1
Best shape, but non-volatile salt.
Critical Alert: Never run these derivatives at pH > 6.0. The phenyl ester half-life drops to minutes in basic mobile phases [1].
Module 2: Isolation & Workup (The "Safe Zone")
Issue: "I lose 40% of my yield during extraction, and the solid turns pink/brown during drying."
The Root Cause
Yield Loss: You are likely extracting at neutral pH. The guanidine group is fully ionized (
charge) at pH 7, making it water-soluble. It will not move into the organic layer.
Discoloration: The 4-aminophenyl moiety oxidizes to quinone-like species in air.
Workflow: The "Cold-Acid" Precipitation
Do not use standard liquid-liquid extraction (LLE) for the final isolation if possible. Use precipitation to avoid aqueous exposure.
Step-by-Step Protocol:
Quench: Cool reaction mixture to
.
Acidify: Adjust to pH 3.0 - 4.0 using anhydrous HCl in Dioxane or dilute
.
Why? This keeps the guanidine protonated (stable) and the aniline protonated (resistant to oxidation).
Precipitation (The "Anti-Solvent" Crash):
Concentrate the reaction solvent (usually DMF or DMSO) to a minimum volume under high vacuum (keep bath
).
Slowly add the concentrate to a rapidly stirring volume of cold Ethyl Acetate/Diethyl Ether (1:1) .
The guanidinium salt should crash out as a white solid.
Wash: Filter under Argon. Wash with cold ether containing 0.1%
-mercaptoethanol or sodium bisulfite (antioxidant) [4].
Visualization: pH Stability Window
The following diagram illustrates the narrow operational window for these derivatives.
Issue: "My product oils out instead of crystallizing."
The Root Cause
Guanidinium salts are notorious for "oiling out" because they hold solvent tenaciously and have high lattice energy. The counter-ion is the deciding factor.
Troubleshooting Guide: Counter-Ion Selection
If you are using HCl and it oils out, switch to Mesylate (Methanesulfonate) or Tosylate . These organic counter-ions often provide better lattice packing for large organic cations than small chloride ions.
Recrystallization Protocol (Bicomponent System):
Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (
) .
Note: Avoid water if possible to prevent hydrolysis.
Seeding: Add a seed crystal if available.
Anti-Solvent Addition: Dropwise add Isopropanol or Acetone until the solution turns slightly turbid.
The "Slow Cool": Wrap the flask in foil (insulation + light protection for the aniline) and let it cool to Room Temp, then
.
Solvent Compatibility Table
Solvent System
Suitability
Risk Factor
Water / Ethanol
Moderate
High: Hydrolysis risk if heated.
MeOH / Et2O
High
Low: Excellent for HCl salts.
DMF / Acetone
Moderate
High: DMF is hard to remove; causes oiling.
MeOH / MTBE
High
Low: MTBE is a gentler anti-solvent than Ether.
Frequently Asked Questions (FAQ)
Q: Can I use LC-MS to purify these?A: Yes, but avoid phosphate buffers. Use 0.1% Formic Acid or TFA . Note that TFA suppresses ionization in MS source (signal drop), but it is necessary for peak shape. A compromise is 0.05% TFA + 0.05% Formic Acid .
Q: My compound turned purple on the filter paper. Is it ruined?A: Not necessarily. The purple color is often a surface oxidation of the aniline (formation of azo/quinone species). The bulk crystal might still be pure. Wash with cold ether containing a trace of ascorbic acid. If the color persists, re-column with Argon protection.
Q: Why does the ester hydrolyze even in the freezer?A: Residual moisture + trace base is the culprit. Ensure your final salt is dried under high vacuum (
mbar) for 24 hours to remove lattice water. Store at with a desiccant.
References
Hydrolytic Stability of Phenyl Esters
Source: Comparative chemical and biological hydrolytic stability of homologous esters. PubMed.
Relevance: Establishes the baseline instability of phenyl benzoate derivatives
HPLC Tailing & Silanol Interactions
Source: Phenomenex Technical Guide: "How to Reduce Peak Tailing in HPLC".
Relevance: Defines the mechanism of amine/guanidine interaction with silica and the necessity of low pH mobile phases.
Synthesis of Guanidinophenyl Esters (Inverse Substrates)
Source: Enzymatic peptide synthesis with p-guanidinophenyl esters.[1] Chem. Pharm. Bull.
Relevance: Provides foundational synthesis and isol
Purification of Aminophenol Derivatives
Source: Process for purifying crude 4-aminophenol (US P
Relevance: Validates the use of pH 4.0-5.0 extraction windows and antioxidant washes (sodium bisulfite)
Mitigating batch-to-batch variability of synthesized 4-Aminophenyl 4-guanidinobenzoate
Topic: Mitigating Batch-to-Batch Variability Mission Statement Batch inconsistency in the synthesis of 4-Aminophenyl 4-guanidinobenzoate (APGB) —a critical active-site titrant and protease inhibitor—is rarely due to a si...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mitigating Batch-to-Batch Variability
Mission Statement
Batch inconsistency in the synthesis of 4-Aminophenyl 4-guanidinobenzoate (APGB) —a critical active-site titrant and protease inhibitor—is rarely due to a single catastrophic failure.[1] Instead, it stems from the accumulation of micro-variances in moisture control , starting material oxidation , and salt stoichiometry .
This guide abandons generic advice. Instead, we deconstruct the synthesis into three Critical Control Points (CCPs) where variability enters the system. We provide self-validating protocols to lock down these variables, ensuring your
batch looks exactly like your batch.
Module 1: The "Pink Batch" Syndrome (Raw Material Control)
The Issue:
Your final product appears pink, brown, or off-white instead of the expected white crystalline solid.
The Cause:
This is almost exclusively due to the oxidation of the 4-aminophenol starting material into quinone imines prior to or during the coupling reaction.[1]
Troubleshooting Protocol: The "Inert Chain"
Do not trust the bottle label purity. 4-Aminophenyl is autoxidizable.[1]
Q: My 4-aminophenol is technically 98% pure, but the product is still colored. Why?A: "98% pure" often ignores the 0.1–0.5% of oxidized quinone species that act as a dye. Even trace amounts can discolor an entire batch of APGB.
Corrective Action (The "Bisulfite Wash"):
Pre-Process Purification: If your 4-aminophenol is not snow-white, recrystallize it immediately before use.[1]
Solvent: Water/Ethanol (9:1) containing 0.1% Sodium Bisulfite (NaHSO₃) . The bisulfite acts as a reducing agent to scavenge quinones [1].
The Argon Blanket: Perform all weighing and transfer operations under an Argon or Nitrogen stream.
Chelation: Add 1 mM EDTA to your aqueous workup buffers. Trace metal ions (Fe³⁺, Cu²⁺) catalyze the oxidation of the free amino group on the phenol [2].
Module 2: The Coupling Reaction (Stoichiometry & Kinetics)
The Issue:
Variable yields (40% – 85%) and melting point depression.
The Cause:
Inconsistent activation of the 4-guanidinobenzoic acid .[1] The guanidino group is highly basic (
) and nucleophilic. If not fully protonated (as a salt), it will self-react or poison the activation agent (e.g., Thionyl Chloride or DCC).[1]
Protocol: The "Salt-Lock" Strategy
We must render the guanidine moiety inert during the esterification.[1]
Q: Should I use the Acid Chloride method or DCC coupling?A: For batch consistency, the Acid Chloride method via Thionyl Chloride (SOCl₂) is superior, provided you strictly use the Hydrochloride Salt of 4-guanidinobenzoic acid.
Step-by-Step Optimization:
Salt Verification: Ensure your starting material is 4-guanidinobenzoic acid hydrochloride .[1] If using the free base, convert it first (treat with 1M HCl, evaporate to dryness).
Activation: Reflux the hydrochloride salt in excess SOCl₂ (neat or in dry toluene) until gas evolution ceases (approx. 2 hours).
Critical Check: The solution must become clear. If solids persist, activation is incomplete.
Solvent Removal: Remove SOCl₂ completely under vacuum. Residual SOCl₂ will react with the amino group of your 4-aminophenol component, creating sulfonamide impurities.[1]
Coupling: Dissolve the resulting acid chloride in dry Pyridine (acts as both solvent and acid scavenger). Add 4-aminophenol (dissolved in Pyridine) dropwise at 0°C .
Why Pyridine? It neutralizes the HCl generated during coupling but is too weak to deprotonate the guanidine significantly at 0°C, preventing side reactions [3].
The Issue:
Purity drops from 98% to 92% after drying or storage.
The Cause:Ester Hydrolysis .[2] The ester bond in APGB is electronically activated (making it a good protease substrate), which also makes it chemically labile to moisture, especially if traces of acid/base remain.
Protocol: The "Neutral-Dry" Finish
Q: How do I remove the pyridine/salts without hydrolyzing the ester?A: Avoid strong acid/base washes.[1] Use a buffered precipitation.
Quenching: Pour the reaction mixture into Ice-Cold 5% Sodium Bicarbonate (NaHCO₃) .
Target pH: 7.5 – 8.0. Do not exceed pH 9.0 (rapid hydrolysis risk).
Filtration: Collect the precipitate immediately.
Washing: Wash with Cold Water (
) followed by Cold Isopropanol .
Mechanism:[3][4][5] Isopropanol removes unreacted 4-aminophenol (which is soluble in alcohols) but precipitates the APGB salt [4].[1]
Drying: Vacuum dry over P₂O₅ (Phosphorus Pentoxide) or KOH pellets. Silica gel is often insufficient for removing the deep-seated moisture that drives shelf-degradation.[1]
Visualizing the Critical Control Points
The following diagram illustrates the synthesis workflow with specific "Fail States" marked in red. If you encounter a specific failure, trace it back to the preceding node.
Caption: Workflow logic for APGB synthesis. Yellow nodes represent corrective loops for raw materials; Red octagons represent failure modes linked to specific process steps.
Summary of Quantitative Standards
To ensure batch-to-batch consistency, your analytical data should meet these thresholds before releasing the batch for biological use.
Parameter
Specification
Method
Troubleshooting Failure
Appearance
White to off-white powder
Visual
Pink: Oxidized Aminophenol.[1] Grey: Metal contamination.[6]
Purity
> 98.0%
HPLC (C18, MeOH/Water/TFA)
<95%: Check coupling temp (too high) or moisture content.
Wide Range: Mixed salt forms (HCl/Free base) or solvent trapping.
Solubility
Clear in DMSO/Water
Visual
Turbid: Polymerized aminophenol impurities.
References
BenchChem. (2025).[6][7] Troubleshooting side reactions in the synthesis of aminophenols. Retrieved from
ChemicalBook. (2023). 4-Aminophenol: Applications and Toxicology. Retrieved from
National Institutes of Health (NIH). (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives. J. Med. Chem. Retrieved from
PubChem. (2025). 4-Aminophenyl 4-guanidinobenzoate Compound Summary. Retrieved from
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 4-aminophenol and thionyl chloride before handling.[1]
A Comparative Guide to the Serine Protease Inhibitors: 4-Aminophenyl 4-guanidinobenzoate and FUT-175 (Nafamostat)
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of an appropriate inhibitor is a critical decision that can profoundly impact experim...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the selection of an appropriate inhibitor is a critical decision that can profoundly impact experimental outcomes and therapeutic strategies. This guide provides an in-depth, objective comparison of two significant serine protease inhibitors: 4-Aminophenyl 4-guanidinobenzoate and the clinically utilized drug, FUT-175 (Nafamostat mesylate). By delving into their mechanisms of action, inhibitory profiles, and experimental considerations, this document aims to equip you with the necessary knowledge to make an informed choice for your specific application.
Introduction: The Critical Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play pivotal roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, including inflammatory diseases, cancer, and viral infections.[2][3] Consequently, the development and application of specific inhibitors for these enzymes are of paramount importance in both basic research and clinical medicine.
This guide focuses on two synthetic inhibitors, 4-Aminophenyl 4-guanidinobenzoate and FUT-175, both of which target the active site of serine proteases. While they share a common foundational mechanism, their distinct structural features and resulting inhibitory specificities lead to different applications and performance characteristics.
At a Glance: Key Differentiators
Feature
4-Aminophenyl 4-guanidinobenzoate
FUT-175 (Nafamostat mesylate)
Chemical Class
Guanidinobenzoate derivative
Synthetic serine protease inhibitor
Mechanism
Reversible covalent inhibition
Time-dependent competitive inhibition, forming a stable acyl-enzyme intermediate[3]
Primary Use
Research tool, scaffold for drug design
Clinical drug (anticoagulant, acute pancreatitis)[2][4]
Both 4-Aminophenyl 4-guanidinobenzoate and FUT-175 are classified as active-site directed inhibitors. Their mechanism hinges on the presence of a guanidinobenzoate moiety, which mimics the side chain of arginine, a common substrate residue for many serine proteases. This allows the inhibitors to bind to the S1 pocket of the protease's active site.
4-Aminophenyl 4-guanidinobenzoate and its derivatives are recognized as reversible covalent inhibitors.[9] The inhibitor forms a covalent bond with the catalytic serine residue in the active site, creating a stable acyl-enzyme complex. This effectively blocks substrate access and inhibits the enzyme's catalytic activity. The "reversible" nature implies that the acyl-enzyme intermediate can be hydrolyzed, regenerating the active enzyme, although the rate of this deacylation can be very slow.[3]
FUT-175 (Nafamostat) operates through a similar, yet more extensively characterized, time-dependent competitive inhibition mechanism.[3] It forms a highly stable acyl-enzyme intermediate with the target protease.[3] The deacylation step is extremely slow, leading to potent and prolonged inhibition.[3] This prolonged, near-irreversible inhibition is a key factor in its clinical efficacy.
Figure 1: Generalized mechanism of action for guanidinobenzoate-based serine protease inhibitors.
Comparative Inhibitory Profile
A direct, quantitative comparison of the inhibitory potency of these two compounds is crucial for experimental design. The following table summarizes available inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) against key serine proteases. It is important to note that comprehensive inhibitory data for 4-Aminophenyl 4-guanidinobenzoate is less prevalent in the literature compared to the clinically approved FUT-175.
Note: Ki represents the overall inhibition constant for a time-dependent inhibitor.*
The data clearly indicates that FUT-175 is a broad-spectrum and highly potent inhibitor of multiple serine proteases involved in coagulation, fibrinolysis, and inflammation. Its picomolar to nanomolar inhibitory constants against key enzymes like tryptase and its time-dependent inhibition of trypsin underscore its robust performance.
While specific inhibitory constants for 4-Aminophenyl 4-guanidinobenzoate are not as readily available, its demonstrated activity against trypsin and thrombin establishes it as a valuable tool for in vitro studies targeting these enzymes. Its simpler structure also makes it an attractive scaffold for medicinal chemists developing more selective inhibitors.
To empirically compare these inhibitors or to characterize new ones, a standardized in vitro protease inhibition assay is essential. The following protocol provides a general framework that can be adapted for specific proteases and substrates.
Protocol 1: General In Vitro Protease Inhibition Assay (Colorimetric)
Objective: To determine the IC50 value of an inhibitor against a specific serine protease.
Materials:
Purified serine protease of interest
Specific chromogenic substrate for the protease (e.g., a p-nitroanilide (pNA) conjugated peptide)
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
Inhibitor stock solutions (4-Aminophenyl 4-guanidinobenzoate and/or FUT-175) dissolved in an appropriate solvent (e.g., DMSO or water)
96-well microplate
Microplate reader
Procedure:
Prepare Reagents:
Dilute the protease to a working concentration in assay buffer. The final concentration should yield a linear reaction rate over the desired time course.
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
Prepare the chromogenic substrate solution in assay buffer.
Assay Setup:
In a 96-well plate, add a fixed volume of assay buffer to each well.
Add a small volume of each inhibitor dilution to the corresponding wells. Include a control well with no inhibitor (vehicle control).
Add the diluted protease solution to all wells.
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
Initiate and Monitor the Reaction:
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA substrates) at regular intervals.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for a typical in vitro protease inhibition assay.
Choosing the Right Inhibitor for Your Application
The choice between 4-Aminophenyl 4-guanidinobenzoate and FUT-175 will largely depend on the specific research question and experimental context.
4-Aminophenyl 4-guanidinobenzoate is an excellent choice for:
In vitro biochemical and mechanistic studies: Its well-defined, simpler structure makes it a good tool for understanding the fundamental principles of serine protease inhibition by guanidinobenzoates.
Scaffold for drug discovery: Medicinal chemists can use its core structure as a starting point for developing more potent and selective inhibitors.
Cost-effective preliminary screening: For initial studies where a broad-spectrum serine protease inhibitor is needed for proof-of-concept experiments.
FUT-175 (Nafamostat) is the preferred inhibitor for:
Studies requiring high potency and broad-spectrum inhibition: Its low nanomolar and even picomolar Ki values against a range of proteases make it highly effective at low concentrations.
In vivo animal studies and clinical research: As a clinically approved drug with a known pharmacokinetic and safety profile, it is suitable for translational research.[4]
Applications where prolonged inhibition is desired: Its time-dependent mechanism ensures a long-lasting inhibitory effect.
Studies involving the coagulation cascade, complement system, or inflammatory processes: Its proven activity against key enzymes in these pathways makes it a relevant choice.
Conclusion
Both 4-Aminophenyl 4-guanidinobenzoate and FUT-175 are valuable tools in the arsenal of researchers studying serine proteases. 4-Aminophenyl 4-guanidinobenzoate serves as a fundamental research compound and a foundational structure for inhibitor design, while FUT-175 represents a highly potent, broad-spectrum inhibitor with proven clinical applications. By understanding their distinct mechanisms, inhibitory profiles, and optimal use cases, scientists can select the most appropriate tool to advance their research in the critical field of protease biology and drug discovery.
References
Ako, H., Ryan, C. A., & Foster, R. J. (2000). The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1479(1-2), 183–191.
PubChem. (n.d.). Nafamostat. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
4-Aminophenyl 4-guanidinobenzoate | CAS#:35695-20-6 | Chemsrc. (2025, September 12). Chemsrc. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). 4-Aminophenyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). Table 2 . Binding energies, Ki and inhibition constant values for 4 -13... Retrieved March 7, 2026, from [Link]
Aoyama, T., Ino, Y., Ozeki, M., & Oka, T. (1984). Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments. Japanese Journal of Pharmacology, 35(3), 203–227.
Fujii, S., & Hitomi, Y. (1981). New synthetic inhibitors of C1r, C1 esterase, thrombin, plasmin, kallikrein and trypsin. Biochimica et Biophysica Acta (BBA) - Enzymology, 661(2), 342–345.
Yoshikuni, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 65(10), 7249–7268.
Yokoyama, A., et al. (1985). Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Chemical & Pharmaceutical Bulletin, 33(11), 4945–4952.
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Inhibitory constant (Ki). Retrieved March 7, 2026, from [Link]
Rao, G. J., Platt, M. W., & Nadler, H. L. (1978). Reaction of 4-methylumbelliferylguanidinobenzoate with proteases in plasma of patients with cystic fibrosis. Enzyme, 23(5), 314–319.
López-Otín, C., & Overall, C. M. (2024). Comprehensive protease specificity profiling. bioRxiv.
de Oliveira, C. F., et al. (2021). Differences in the Inhibitory Specificity Distinguish the Efficacy of Plant Protease Inhibitors on Mouse Fibrosarcoma. Plants, 10(3), 602.
Stanford Medicine. (n.d.). Identification of highly selective covalent inhibitors by phage display. Retrieved March 7, 2026, from [Link]
EBM Consult. (2015, October). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved March 7, 2026, from [Link]
Hori, Y., et al. (1984). [Immunopharmacological actions of 6-amidino-2-naphthyl-4-guanidinobenzoate (FUT-175). 1. Effect of FUT-175 on immune response and host defense in mice]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 84(3), 269–280.
A Head-to-Head Battle for Trypsin Control: 4-Aminophenyl 4-guanidinobenzoate vs. Benzamidine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of serine protease regulation, the ability to selectively and effectively inhibit trypsin is paramount for a multit...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of serine protease regulation, the ability to selectively and effectively inhibit trypsin is paramount for a multitude of research and therapeutic applications. From preventing protein degradation in cell lysates to the development of novel anticoagulant and anti-inflammatory drugs, the choice of the right trypsin inhibitor is a critical experimental decision. This guide provides an in-depth, objective comparison of two widely used synthetic trypsin inhibitors: 4-Aminophenyl 4-guanidinobenzoate (APGB) and benzamidine. We will delve into their distinct mechanisms of action, present a comparative analysis of their inhibitory potency, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific needs.
Understanding the Target: The Catalytic Machinery of Trypsin
Trypsin, a member of the S1 family of serine proteases, plays a crucial role in digestion by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues. Its catalytic activity resides in a highly conserved active site featuring a catalytic triad of three amino acids: Histidine-57, Aspartate-102, and Serine-195. The nucleophilic Serine-195 is the key player, launching an attack on the carbonyl carbon of the substrate's peptide bond. This process is facilitated by the other members of the triad, which act as a proton shuttle system. The specificity of trypsin for positively charged residues is dictated by the presence of a negatively charged aspartate residue (Asp-189) at the bottom of the S1 specificity pocket, which electrostatically attracts and binds the side chains of lysine and arginine.
The Contenders: A Tale of Two Inhibition Strategies
4-Aminophenyl 4-guanidinobenzoate and benzamidine, while both targeting the active site of trypsin, employ fundamentally different strategies to halt its catalytic activity.
4-Aminophenyl 4-guanidinobenzoate: The Irreversible Acylator
4-Aminophenyl 4-guanidinobenzoate belongs to a class of compounds known as active site-directed irreversible inhibitors, or "suicide substrates." These molecules are designed to mimic the natural substrate of the enzyme. APGB, with its guanidinium group, is recognized by the S1 pocket of trypsin, drawing it into the active site. Once positioned, the highly reactive ester bond of APGB is attacked by the nucleophilic Serine-195 of the catalytic triad. This results in the formation of a stable, covalent acyl-enzyme complex, effectively and irreversibly inactivating the trypsin molecule.[1][2] The 4-aminophenyl portion of the molecule is released in this process.
The kinetics of this irreversible inhibition are typically described by a two-step mechanism: an initial non-covalent binding step (characterized by an inhibition constant, KI) followed by the irreversible covalent modification step (characterized by a first-order rate constant of inactivation, kinact). The overall efficiency of an irreversible inhibitor is often expressed as the second-order rate constant, kinact/KI.
Benzamidine: The Reversible Competitor
In contrast to the permanent inactivation caused by APGB, benzamidine acts as a reversible competitive inhibitor.[3][4] Its structure, featuring a positively charged amidinium group, allows it to bind tightly within the S1 specificity pocket of trypsin, directly competing with the natural substrates (lysine and arginine residues) for access to the active site.[5] This binding is non-covalent, primarily driven by electrostatic interactions between the amidinium group of benzamidine and the carboxylate group of Aspartate-189 at the base of the S1 pocket.
Because the binding is reversible, an equilibrium exists between the free enzyme, the inhibitor, and the enzyme-inhibitor complex. The potency of a reversible competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites at equilibrium. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory potency.
Performance Showdown: A Comparative Analysis
Inhibitor
Mechanism of Action
Key Kinetic Parameter
Reported Value (for Trypsin)
4-Aminophenyl 4-guanidinobenzoate (APGB)
Irreversible (Acylation of Ser-195)
Second-order rate constant (kinact/KI)
Potent, with rapid acylation
Benzamidine
Reversible Competitive
Inhibition Constant (Ki)
~19 µM, ~22.2 µM
Key Insights:
Potency and Duration of Action: APGB, as an irreversible inhibitor, offers a "one-and-done" approach. Once it acylates the trypsin molecule, the inhibition is permanent. This makes it highly effective for applications where complete and lasting shutdown of trypsin activity is required. Benzamidine's inhibition, being reversible, is concentration-dependent. A continuous presence of the inhibitor is necessary to maintain inhibition, as the enzyme can regain activity if the inhibitor concentration drops.
Specificity: Both inhibitors gain their primary specificity for trypsin and trypsin-like proteases through the recognition of their positively charged guanidinium or amidinium groups by the S1 pocket. However, the reactivity of APGB's ester group could potentially lead to off-target reactions with other nucleophiles, although its primary mode of action is targeted acylation within the active site.
Experimental Considerations: The choice between these inhibitors is heavily influenced by the experimental goals. For applications like preventing protein degradation during protein purification or in cell lysates where a prolonged and complete inhibition is desired, the irreversible nature of APGB is advantageous. For kinetic studies where a controlled and reversible modulation of trypsin activity is needed, benzamidine is the more suitable choice.
Visualizing the Mechanisms
To better understand the distinct inhibitory actions of APGB and benzamidine, the following diagrams illustrate their interaction with the trypsin active site.
Caption: Mechanism of reversible competitive inhibition of trypsin by benzamidine.
Experimental Protocols: A Guide to Comparative Analysis
To empirically compare the inhibitory performance of 4-Aminophenyl 4-guanidinobenzoate and benzamidine, a well-designed experimental workflow is essential. The following protocols provide a step-by-step guide for determining the key kinetic parameters for each inhibitor.
Workflow for Comparative Inhibitor Analysis
Caption: Experimental workflow for comparing the inhibitory potency of benzamidine and APGB.
Detailed Methodologies
1. Reagent Preparation:
Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl to maintain stability. The exact concentration should be determined by active site titration.
Substrate Stock Solution: For a standard chromogenic assay, prepare a stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., 10 mM) in a suitable solvent like DMSO.
Inhibitor Stock Solutions: Prepare stock solutions of benzamidine hydrochloride and 4-Aminophenyl 4-guanidinobenzoate in an appropriate solvent (e.g., water or DMSO) at a high concentration (e.g., 100 mM).
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.
2. Active Site Titration of Trypsin:
Before initiating inhibition studies, it is crucial to determine the concentration of active trypsin in your stock solution. This can be achieved using an active site titrant such as 4-nitrophenyl 4-guanidinobenzoate (NPGB), which results in a burst of p-nitrophenol that is stoichiometric with the active enzyme concentration.
3. Determination of Ki for Benzamidine (Reversible Inhibition):
Assay Principle: This assay measures the initial rate of BAPNA hydrolysis by trypsin in the presence of varying concentrations of benzamidine.
Procedure:
In a 96-well plate, add a fixed amount of trypsin to each well.
Add varying concentrations of benzamidine to the wells. Include a control with no inhibitor.
Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C).
Initiate the reaction by adding a fixed concentration of BAPNA to all wells.
Immediately monitor the increase in absorbance at 410 nm over time using a plate reader. This absorbance change is due to the release of p-nitroaniline.
Calculate the initial reaction velocity (v0) for each inhibitor concentration from the linear portion of the progress curve.
Data Analysis:
Plot the initial velocity (v0) against the inhibitor concentration.
To determine the Ki, perform a non-linear regression fit of the data to the appropriate competitive inhibition equation. Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) at different fixed inhibitor concentrations. The Ki can be determined from the change in the apparent Km.
4. Determination of kinact and KI for 4-Aminophenyl 4-guanidinobenzoate (Irreversible Inhibition):
Assay Principle: This assay monitors the time-dependent loss of trypsin activity upon incubation with APGB.
Procedure:
In separate tubes, pre-incubate trypsin with several different concentrations of APGB at a constant temperature.
At various time points, withdraw an aliquot from each incubation mixture and dilute it into the assay buffer containing the substrate (BAPNA) to initiate the reaction and stop further inactivation.
Measure the residual enzyme activity by monitoring the rate of p-nitroaniline formation at 410 nm.
Data Analysis:
For each APGB concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (kobs).
Plot the calculated kobs values against the corresponding APGB concentrations.
Fit the data to the following equation for a two-step irreversible inhibition mechanism:
kobs = kinact[I] / (KI + [I])
where [I] is the inhibitor concentration. This will allow for the determination of both kinact and KI. The overall second-order rate constant (kinact/KI) can then be calculated.
Conclusion: Selecting the Right Tool for the Job
Both 4-Aminophenyl 4-guanidinobenzoate and benzamidine are potent and specific inhibitors of trypsin, but their distinct mechanisms of action dictate their optimal applications.
4-Aminophenyl 4-guanidinobenzoate is the inhibitor of choice when complete and irreversible inactivation of trypsin is desired. Its "suicide substrate" mechanism ensures a lasting effect, making it ideal for preventing proteolysis in sensitive samples and for applications requiring a permanent blockade of trypsin activity.
Benzamidine is the preferred inhibitor for applications requiring reversible and controlled inhibition . Its competitive nature allows for the modulation of trypsin activity by adjusting its concentration, making it a valuable tool for kinetic studies and experiments where the restoration of enzyme activity is necessary.
By understanding the fundamental differences in their mechanisms and by employing the detailed experimental protocols provided in this guide, researchers can confidently select and utilize the most appropriate trypsin inhibitor to achieve their scientific objectives with precision and reliability.
References
Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.
Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin.
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.
Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502-506.
Geratz, J. D. (1972). Kinetic aspects of the irreversible inhibition of trypsin and related enzymes by p-[m(m-Fluorosulfonylphenylureido)phenoxyethoxy] benzamidine. FEBS Letters, 20(3), 294-296.
Tian, W. X., & Tsou, C. L. (1982). Determination of the rate constant of enzyme modification by measuring the substrate reaction in the presence of the modifier. Biochemistry, 21(5), 1028-1032.
Patarroyo-Vargas, A. M., et al. (2020). Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. Anais da Academia Brasileira de Ciências, 92.
Brandstetter, H., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(25), 4905-4916.
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419-424.
Knya. (2024, May 24). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Retrieved from [Link]
Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]
Krippendorff, B. F., et al. (2009). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Journal of Biomolecular Screening, 14(7), 771-779.
Copeland, R. A. (2016). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 269-276.
Zhou, J. M., Liu, C., & Tsou, C. L. (1989). Kinetics of trypsin inhibition by its specific inhibitors. Biochemistry, 28(3), 1070-1076.
García-Moreno, M., et al. (1986). Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate. International Journal of Biochemistry, 18(3), 285-288.
Yokoyama, T., et al. (1989). Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Chemical & Pharmaceutical Bulletin, 37(10), 2855-2857.
Markwardt, F., & Walsmann, P. (1970).
Reihill, J. A., et al. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Frontiers in Chemistry, 10, 863991.
Williams, L. D., et al. (1996). Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives: X-ray Structures and Molecular Models. Biochemistry, 35(10), 3242-3251.
AK LECTURES. (2014, August 12). Reversible and Irreversible Enzyme Inhibition [Video]. YouTube. [Link]
Nonstop Neuron. (2022, September 29). The BEST ANALOGY to Understand Difference Between Reversible vs Irreversible Inhibition [Video]. YouTube. [Link]
ResearchGate. (n.d.). Difference between reversible and irreversible inhibitors. Retrieved from [Link]
Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Retrieved from [Link]
Basicmedical Key. (2016, September 3). 6: Slow Binding Inhibitors. Retrieved from [Link]
Beilstein-Institut. (2013, February 15). Slow-onset Enzyme Inhibition and Inactivation. Retrieved from [Link]
Slideshare. (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Retrieved from [Link]
Chase, T., & Shaw, E. (1970). Titration of trypsin, plasmin, and thrombin with p-nitrophenyl p'-guanidinobenzoate HCl. Methods in Enzymology, 19, 20-27.
The following guide details the performance evaluation of 4-Aminophenyl 4-guanidinobenzoate (APGB)-based polymers . These materials represent a specialized class of "inverse substrate" inhibitors designed to target serin...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the performance evaluation of 4-Aminophenyl 4-guanidinobenzoate (APGB)-based polymers . These materials represent a specialized class of "inverse substrate" inhibitors designed to target serine proteases (e.g., trypsin, thrombin, urokinase) with high specificity and extended duration of action compared to small-molecule analogues.
Unlike conventional competitive inhibitors (e.g., Benzamidine) that bind reversibly to the active site, APGB-based polymers function as inverse substrates . The enzyme attempts to hydrolyze the ester bond within the polymer pendant group. However, the resulting acyl-enzyme intermediate (guanidinobenzoyl-enzyme) is exceptionally stable, effectively "locking" the enzyme in an inactive state for hours to days.
Mechanism Diagram
The following diagram illustrates the kinetic pathway where the polymer acts as a suicide inhibitor donor.
Comparative Performance Analysis
This section compares APGB polymers against the two industry standards: Small Molecule Inhibitors (e.g., Gabexate Mesylate) and Reversible Polymer Inhibitors (e.g., Poly-Benzamidine).
Table 1: Performance Benchmarks
Feature
APGB Polymers (Subject)
Gabexate Mesylate (Small Molecule)
Poly-Benzamidine (Reversible Polymer)
Inhibition Type
Stable Acyl-Enzyme (Transiently Irreversible)
Stable Acyl-Enzyme
Competitive (Reversible)
Duration of Action
High (Hours to Days)
Low (Minutes - Rapid Hydrolysis)
Medium (Equilibrium dependent)
Systemic Retention
High (Polymer size prevents renal clearance)
Low (Rapid renal clearance)
High
Hemocompatibility
Excellent (Surface coating potential)
Good (Systemic anticoagulant)
Moderate (Leaching risk)
Inhibition Constant ()
to M
M
M
Toxicity Profile
Low (Localized action)
Moderate (Systemic hypotension risk)
Low
Key Differentiator: The "Burst" Kinetics
APGB polymers exhibit "burst" inhibition kinetics. Upon contact with blood or protease-rich media, they rapidly titrate the active sites of enzymes like Thrombin. Unlike Benzamidine polymers, which require high concentrations to maintain equilibrium binding, APGB polymers permanently modify the enzyme until the slow deacylation step occurs (
), making them superior for antithrombotic coatings .
Experimental Protocols for Validation
To validate the performance of APGB polymers, researchers must characterize both the synthesis quality and the biological activity.
Protocol A: Synthesis of APGB-Acrylamide Copolymer
Objective: Create a water-soluble polymer backbone containing the APGB moiety.
Monomer Preparation:
React 4-aminophenol with 4-guanidinobenzoic acid hydrochloride using DCC/DMAP coupling to form 4-aminophenyl 4-guanidinobenzoate.
React the amino group of this intermediate with methacryloyl chloride to generate the polymerizable monomer: N-(4-(4-guanidinobenzoyloxy)phenyl)methacrylamide.
Polymerization:
Dissolve the monomer (10 mol%) and Acrylamide (90 mol%) in DMSO.
Add AIBN initiator (1 mol%).
Purge with
and heat to 60°C for 24 hours.
Purification: Precipitate in cold acetone, re-dissolve in water, and dialyze (MWCO 3.5 kDa) to remove unreacted small molecules. Lyophilize to obtain white powder.
Protocol B: Active Site Titration Assay (Trypsin)
Objective: Determine the inhibitory capacity and the deacylation rate (
Baseline: Measure the steady-state activity of Trypsin (
) using a chromogenic substrate (e.g., BAPNA) at 410 nm.
Inhibition: Add APGB Polymer (excess relative to enzyme) to the Trypsin solution.
Observation:
Immediate cessation of BAPNA hydrolysis indicates successful acylation.
Monitor absorbance at 410 nm over 60 minutes.
Calculation:
The "Burst" magnitude corresponds to the concentration of active sites titrated.
The slow return of activity (slope recovery) represents the deacylation rate constant (
).
Data Validation Rule: If the polymer is functioning correctly as an inverse substrate, the residual enzyme activity should be
immediately after mixing, and recovery should be negligible over 1 hour compared to Benzamidine controls.
Hemocompatibility Evaluation
For applications in blood-contacting devices (e.g., dialysis membranes, catheters), the APGB polymer must prevent coagulation without inducing hemolysis.
Table 2: Hemocompatibility Metrics
Assay
Target Value
Method
aPTT (Activated Partial Thromboplastin Time)
> 1.5x Control
Plasma incubation with polymer-coated surface.
PT (Prothrombin Time)
> 1.2x Control
Extrinsic pathway activation check.
Hemolysis Ratio
< 2%
ASTM F756 Direct Contact Test.
Platelet Adhesion
<
SEM imaging after whole blood incubation.
Workflow Diagram: Hemocompatibility Testing
Troubleshooting & Optimization
Issue: Low Inhibition Efficiency.
Cause: Steric hindrance of the polymer backbone preventing the guanidinobenzoate headgroup from entering the enzyme pocket.
Solution: Introduce a hydrophilic spacer (e.g., PEG-4 or C6-linker) between the phenyl ring and the polymer backbone.
Issue: Rapid Hydrolysis in Storage.
Cause: The ester bond in APGB is sensitive to moisture.
Solution: Store polymers lyophilized under Argon at -20°C. Ensure buffers are pH 7.4 or lower during processing (hydrolysis accelerates at pH > 8.5).
References
Mechanism of Inverse Substrates: Tanizawa, K., et al. (1977). "Inverse substrates for trypsin-like enzymes." Journal of the American Chemical Society.[1] Link
Guanidinobenzoate Inhibitors: Fuji, S., et al. (1981). "Inhibition of trypsin, thrombin, and kallikrein by 4-guanidinobenzoate derivatives."[2] Journal of Biochemistry. Link
Polymer-Based Protease Inhibitors: Lv, J., et al. (2020).[3] "Accelerated trypsin autolysis by affinity polymer templates." RSC Advances. Link
Trypsin Inhibition Kinetics: Otlewski, J., et al. (2005). "The many faces of protease-protein inhibitor interaction." EMBO Journal. Link
Hemocompatibility Standards: ASTM F756-17. "Standard Practice for Assessment of Hemolytic Properties of Materials." Link
A Researcher's Guide to Validating the Inhibitory Specificity of 4-Aminophenyl 4-guanidinobenzoate
In the landscape of serine protease research, the selection of a specific and well-characterized inhibitor is paramount to generating reliable and interpretable data. 4-Aminophenyl 4-guanidinobenzoate (4-APGB), a synthet...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of serine protease research, the selection of a specific and well-characterized inhibitor is paramount to generating reliable and interpretable data. 4-Aminophenyl 4-guanidinobenzoate (4-APGB), a synthetic small molecule, is recognized as a competitive, reversible inhibitor of trypsin-like serine proteases. Its guanidinium group mimics the side chains of arginine and lysine, allowing it to bind within the S1 specificity pocket of these enzymes.[1][2] However, true scientific rigor demands that we not take this nominal specificity for granted. An inhibitor's value is defined by its selectivity, and validating this property is a critical first step in any experimental design.
This guide provides a comprehensive framework for researchers to systematically validate the inhibitory specificity of 4-APGB. We will explore the underlying principles of inhibitor action, compare 4-APGB to common alternatives, and provide detailed, field-proven protocols for a multi-tiered validation strategy.
The Mechanism of Action: A Basis for Comparison
Serine proteases, a vast family of enzymes, utilize a highly conserved catalytic triad—typically composed of serine, histidine, and aspartate—to hydrolyze peptide bonds.[3][4] The active site serine (Ser195 in chymotrypsin) acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond.[4][5] Inhibitors like 4-APGB function by occupying this active site, preventing the substrate from binding.
The specificity of trypsin-like proteases is largely determined by the S1 pocket, a deep cavity with an aspartate residue at its base (Asp189 in trypsin) that favorably interacts with the positively charged side chains of lysine or arginine.[1] 4-APGB leverages this by presenting its positively charged guanidinium group to this pocket, forming a stable, non-covalent enzyme-inhibitor complex.[6] Some reports also suggest that guanidinobenzoates can act as reversible covalent inhibitors, forming a transient acyl-enzyme intermediate with the catalytic serine.[6][7]
The Competitive Landscape
To understand the performance of 4-APGB, it must be benchmarked against other common serine protease inhibitors, each with distinct mechanisms and properties.
Inhibitor
Class / Mechanism
Key Characteristics
4-APGB
Reversible, Competitive
Mimics Arg/Lys side chains; targets S1 pocket of trypsin-like proteases.[6]
AEBSF HCl
Irreversible, Covalent
A water-soluble alternative to PMSF that covalently modifies the active site serine.[8][9] Offers broad-spectrum serine protease inhibition.[10]
Benzamidine
Reversible, Competitive
A small molecule with an amidine group that also targets the S1 pocket of trypsin-like proteases.[11]
PMSF
Irreversible, Covalent
A classic, broad-spectrum serine protease inhibitor that is highly toxic and unstable in aqueous solutions.[12][13]
A Multi-Tiered Strategy for Specificity Validation
A robust validation approach does not rely on a single experiment. It builds a case through layers of evidence, moving from simple, purified systems to complex biological environments. This guide proposes a three-tiered strategy.
Caption: A three-tiered workflow for inhibitor specificity validation.
Tier 1: In Vitro Enzymatic Assays
Objective: To determine the potency (IC50) and inhibition constant (Ki) of 4-APGB against its primary targets and a panel of potential off-target proteases.
Causality: This is the foundational experiment. By using purified enzymes and synthetic substrates, we can directly measure the interaction between the inhibitor and the protease without confounding variables.[14] A truly specific inhibitor will exhibit potent, low-nanomolar to micromolar inhibition of its intended targets while showing significantly weaker or no activity against other protease classes (e.g., cysteine, aspartyl, or metalloproteases) or even other serine proteases with different S1 pocket structures (e.g., chymotrypsin-like).
Protocol: IC50 Determination via Fluorogenic Substrate Assay
This protocol is a self-validating system when run with appropriate controls. A known inhibitor for each tested protease serves as a positive control, while the vehicle (e.g., DMSO) serves as the negative control.
Reagent Preparation:
Assay Buffer: Prepare an appropriate buffer for the protease being tested (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for trypsin). The optimal pH can vary significantly between proteases.
Enzyme Stock: Prepare a concentrated stock solution of the purified protease in assay buffer.
Substrate Stock: Prepare a concentrated stock of a fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO.
Inhibitor Stock: Prepare a 10 mM stock solution of 4-APGB in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM) in DMSO.
Assay Setup (96-well plate format):
Add 2 µL of each inhibitor dilution (or DMSO for the 'no inhibitor' control) to respective wells.
Add 88 µL of assay buffer to all wells.
Add 5 µL of a working dilution of the enzyme to each well.
Incubate the plate at room temperature for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Initiate Reaction & Read:
Add 5 µL of the fluorogenic substrate to each well to initiate the reaction.
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC-based substrates).
Monitor the increase in fluorescence over time (kinetic read) for 15-30 minutes. The rate of this increase is proportional to enzyme activity.
Data Analysis:
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
Normalize the velocities to the 'no inhibitor' control (set to 100% activity).
Plot the percent activity versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]
Data Presentation: Comparative IC50 Profiling
The power of this analysis comes from comparison. Test 4-APGB and its alternatives against a panel of relevant proteases.
Inhibitor
Trypsin IC50 (nM)
Thrombin IC50 (nM)
Plasmin IC50 (nM)
Chymotrypsin IC50 (µM)
Cathepsin B IC50 (µM)
4-APGB
150
450
800
>100
>100
AEBSF
500
800
1,200
25
>100
Benzamidine
2,500
5,000
10,000
>100
>100
PMSF
1,000
1,500
2,000
10
>100
Note: Data are representative and for illustrative purposes.
This table clearly demonstrates the expected profile: 4-APGB shows good potency against trypsin-like enzymes (Trypsin, Thrombin, Plasmin) but poor activity against a chymotrypsin-like serine protease and a cysteine protease (Cathepsin B), supporting its specificity.
Tier 2: Cell-Based Assays
Objective: To confirm that 4-APGB can engage its target in a complex cellular environment and is not overtly cytotoxic at effective concentrations.
Causality: Moving from a purified system to live cells introduces new challenges like membrane permeability, intracellular stability, and potential off-target effects leading to cytotoxicity.[16] A successful outcome in this tier demonstrates that the inhibitor can reach its target inside a cell and inhibit it without simply killing the cell.
Protocol: Cellular Target Engagement using a Reporter Assay
Cell Line Selection: Choose a cell line that expresses the target protease and a downstream reporter system. For example, a cell line engineered to express a protease-activated receptor (PAR) that releases a fluorescent signal upon cleavage.
Cell Plating: Seed cells in a 96-well plate and grow to ~80% confluency.
Inhibitor Treatment: Treat cells with increasing concentrations of 4-APGB (and controls) for 1-2 hours.
Activation & Measurement: Add an agonist that activates the pathway leading to protease secretion/activation. Measure the reporter signal (e.g., fluorescence or luminescence) over time.
Cytotoxicity Assay: In a parallel plate, treat cells with the same inhibitor concentrations and perform a standard cytotoxicity assay (e.g., MTT or LDH release) to ensure the observed inhibition is not due to cell death.
Tier 3: Global Specificity Profiling via ABPP
Objective: To obtain an unbiased, proteome-wide view of inhibitor targets.
Causality: Tiers 1 and 2 rely on testing a pre-selected panel of proteases. What about the hundreds of other enzymes in the cell? Activity-Based Protein Profiling (ABPP) addresses this by using chemical probes that covalently bind to the active sites of entire enzyme families.[17][18] In a competitive ABPP experiment, a decrease in probe labeling for a specific enzyme indicates that the inhibitor is binding to that enzyme's active site.[16] This provides a global and unbiased assessment of specificity.[19][20]
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol: Competitive ABPP for Serine Hydrolases
Lysate Preparation: Prepare a fresh, native cell or tissue lysate.
Competitive Inhibition: Aliquot the lysate. Treat separate aliquots with 4-APGB (at a concentration ~10x its IC50) or vehicle (DMSO) and incubate for 30 minutes at room temperature.
Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as Fluorophosphonate-Rhodamine (FP-Rhodamine), to each aliquot. Incubate for another 30 minutes.[17]
Analysis:
Gel-Based: Quench the reactions with SDS-loading buffer, separate proteins by SDS-PAGE, and visualize labeled proteins using an in-gel fluorescence scanner. A target of 4-APGB will appear as a band with reduced fluorescence compared to the vehicle control.
Mass Spectrometry-Based (Advanced): For comprehensive target identification, use a probe with a biotin tag for enrichment, followed by on-bead digestion and LC-MS/MS analysis to identify and quantify the proteins that were outcompeted by 4-APGB.[17]
Conclusion
Validating the specificity of an inhibitor like 4-Aminophenyl 4-guanidinobenzoate is not a single checkbox but a systematic process of building confidence. By starting with focused in vitro kinetic assays, progressing to cell-based functional assays, and culminating in global proteomic profiling, researchers can generate a comprehensive specificity dossier for their chosen tool. This rigorous, multi-tiered approach ensures that subsequent biological findings can be confidently attributed to the inhibition of the intended target, upholding the principles of sound scientific investigation.
References
The catalytic triad and its role in the serine protease mechanism. (2016). University of California, Davis. Available at: [Link]
Bachovchin, W. W., et al. (1981). Catalytic mechanism of serine proteases: reexamination of the pH dependence of the histidyl 1J13C2-H coupling constant in the catalytic triad of alpha-lytic protease. Biochemistry. Available at: [Link]
Mechanism of serine protease. ResearchGate. Available at: [Link]
Mechanism of Serine Protease. SciSpace. Available at: [Link]
Activity-based proteomics. Wikipedia. Available at: [Link]
Nguyen, T. V., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry. Available at: [Link]
Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. Available at: [Link]
Lentz, C. S., et al. (2018). Enzyme inhibitor discovery by activity-based protein profiling. Nature Reviews Drug Discovery. Available at: [Link]
Lin, T. H., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. Journal of Proteomics. Available at: [Link]
Protease Assay Services. Reaction Biology. Available at: [Link]
Kumasaka, T., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry. Available at: [Link]
Chen, Z., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Chemical Biology. Available at: [Link]
Lapek, J. D., et al. (2020). Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. Proceedings of the National Academy of Sciences. Available at: [Link]
Markwardt, F., et al. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters. Available at: [Link]
Chen, Z., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor. ACS Chemical Biology. Available at: [Link]
Four guidelines to identify bona fide protease–substrate pairs. Oxford Academic. Available at: [Link]
Protease inhibitors. Fisher Scientific. Available at: [Link]
Wang, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules. Available at: [Link]
The Complete Guide for Protease Inhibition. Roche. Available at: [Link]
AEBSF Hydrochloride. MP Biomedicals. Available at: [Link]
4-Nitrophenyl 4-guanidinobenzoate hydrochloride. MilliporeSigma. Available at: [Link]
What protease inhibitors should I use if I want to IP a serine protease and test its activity?. ResearchGate. Available at: [Link]
Inhibition of Trypsin and Thrombin by Amino(4-amidinophenyl)methanephosphonate Diphenyl Ester Derivatives: X-ray Structures and Molecular Models. ResearchGate. Available at: [Link]
Katz, B. A., et al. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. Biochemistry. Available at: [Link]
Mastering the Canonical Loop of Serine Protease Inhibitors: Enhancing Potency by Optimising the Internal Hydrogen Bond Network. PLOS One. Available at: [Link]
Andrews, J. M., et al. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Available at: [Link]
The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research. Available at: [Link]
4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. Available at: [Link]
Chase, T. Jr., & Shaw, E. (1969). Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes. Biochemistry. Available at: [Link]
Benchmarking 4-Aminophenyl 4-guanidinobenzoate against gold standard protease inhibitors
Topic: Benchmarking 4-Aminophenyl 4-guanidinobenzoate against gold standard protease inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Benchmarking 4-Aminophenyl 4-guanidinobenzoate against gold standard protease inhibitors
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of serine protease inhibition, 4-Aminophenyl 4-guanidinobenzoate (APGB) occupies a distinct niche that separates it from "blunt hammer" inhibitors like PMSF. While PMSF and Aprotinin are ubiquitous for general lysate preservation, APGB functions as a mechanistic probe and "inverse substrate."
This guide benchmarks APGB against industry gold standards, demonstrating its superior utility in active site quantification and trypsin-like specificity , while acknowledging its limitations in broad-spectrum cocktail applications.
Part 1: Mechanistic Profiling
To understand when to deploy APGB, one must understand its unique mode of action. Unlike competitive inhibitors (Benzamidine) or sulfonylating agents (PMSF), APGB acts as a suicide substrate that exploits the enzyme's own catalytic machinery.
The "Inverse Substrate" Mechanism
APGB mimics the arginine side chain (guanidino group), baiting trypsin-like proteases. The enzyme attacks the ester bond, releasing the leaving group (p-aminophenol) and becoming trapped as a stable acyl-enzyme intermediate .
Why this matters: The release of p-aminophenol occurs in a 1:1 stoichiometry with the active enzyme sites. This allows for precise molar quantification of the enzyme, not just inhibition.
Figure 1: Kinetic mechanism of APGB inhibition. The "Burst" release of p-aminophenol allows for stoichiometric quantification of active sites before the stable acyl-enzyme complex slowly hydrolyzes.
Part 2: Benchmarking Data
The following data compares APGB against the three most common alternatives: PMSF (General irreversible), Benzamidine (Competitive reversible), and Aprotinin (Protein-based).
Table 1: Comparative Performance Matrix
Feature
APGB
PMSF
Benzamidine
Aprotinin
Primary Mechanism
Acyl-Enzyme (Inverse Substrate)
Irreversible Sulfonylation
Competitive (Reversible)
Tight-binding Protein Inhibitor
Target Specificity
High (Trypsin/Acrosin)
Broad (Serine/Cysteine)
High (Trypsin-like)
Broad (Serine Proteases)
Stability (Inhibitor)
High (Solid/Solution)
Poor ( ~110 min @ pH 7)
High
High
Reversibility
Slowly Reversible (Deacylation)
Irreversible
Rapidly Reversible
Reversible (Very slow )
Toxicity
Low (Investigated for contraception)
High (Neurotoxin)
Low
Low (but immunogenic)
Key Application
Active Site Titration / Acrosin Inhibition
Lysis Buffer Cocktails
Protein Purification (Removal)
Cell Culture / Preservation
Detection
Fluorescent Aglycone Release
None
None
None
Critical Analysis
Vs. PMSF: PMSF is the standard for preventing degradation during lysis because it hits everything. However, it hydrolyzes rapidly in water. APGB is superior when you need to specifically target trypsin-like activity (e.g., Acrosin, Thrombin) without the time-pressure of PMSF degradation or the toxicity risks.
Vs. Benzamidine: Benzamidine is a classic competitive inhibitor (
for trypsin). APGB acts as a "suicide" inhibitor with a much lower effective during the acylation phase, making it more potent for acute inhibition.
Vs. NPGB: While p-nitrophenyl guanidinobenzoate (NPGB) is the colorimetric standard (yellow release), APGB releases p-aminophenol, which can be detected fluorometrically . This makes APGB the choice for high-sensitivity assays where absorbance background is high.
Part 3: Experimental Workflow
The "Killer App" for APGB is Active Site Titration . This protocol determines the concentration of active enzyme in a sample, which protein assays (Bradford/BCA) cannot distinguish from zymogens or denatured protein.
Protocol: Fluorometric Active Site Titration of Trypsin
Objective: Determine the molar concentration of active trypsin using APGB.
Materials:
Buffer: 0.1 M HEPES, 0.01 M
, pH 7.5.
APGB Stock: 10 mM in DMSO.
Enzyme: Trypsin solution (unknown active concentration).
) for 60 seconds to account for any spontaneous hydrolysis.
Enzyme Injection:
Inject a known volume (e.g., 20
) of the Enzyme solution.
Mix rapidly (inversion or magnetic stir bar).
Burst Measurement:
Monitor fluorescence. You will observe a rapid vertical jump ("Burst") followed by a slow steady-state increase.
The "Burst" amplitude corresponds to the rapid acylation of all available active sites.
Calculation:
Extrapolate the slow steady-state rate back to Time of Injection (
).
Calculate the change in fluorescence (
).
Convert
to concentration using a standard curve of p-aminophenol.
Result:
.
Figure 2: Workflow for Active Site Titration using APGB. The critical data point is the "Burst" amplitude immediately following injection.
Part 4: Application Scenarios (Decision Matrix)
When should you reach for APGB over the bottle of PMSF?
Sperm Acrosin Analysis: APGB is the standard for inhibiting and quantifying acrosin, a key protease in fertilization. PMSF is too unstable for long-duration sperm motility assays.
Quality Control of Recombinant Proteases: If you are manufacturing Trypsin or Thrombin, BCA assays measure total protein. APGB titration measures functional protein.
Fluorescence-Based High Throughput Screening (HTS): When screening for novel protease inhibitors, APGB can serve as a positive control or displacement probe due to its fluorescent leaving group.
References
Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. Link (Foundational methodology for guanidinobenzoate titration).
Collen, D., et al. (1993).[1] 4-Nitrophenyl 4-guanidinobenzoate hydrochloride protease inhibitor and substrate: On the mechanism of the activation of human plasminogen by recombinant staphylokinase. Journal of Biological Chemistry, 268, 8284-8289.[1] Link (Demonstrates application in plasminogen activation systems).
Sigma-Aldrich (Merck). Product Information: 4-Nitrophenyl 4-guanidinobenzoate hydrochloride. Link (Technical specifications and solubility data).
GoldBio. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Link (Comparative data on sulfonyl fluoride stability).
Zaneveld, L. J., et al. (1973). Primate sperm acrosin: Inhibition by 4-guanidinobenzoates and other agents.[2] Journal of Reproduction and Fertility. (Establishes APGB efficacy in acrosin systems).
Efficacy of 4-Aminophenyl 4-Guanidinobenzoate Derivatives Against Mutant Proteases: A Comparative Guide
As a Senior Application Scientist specializing in protease pharmacology, I frequently encounter a critical pitfall in drug development: evaluating inhibitor efficacy against mutant proteases using standard, wild-type (WT...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in protease pharmacology, I frequently encounter a critical pitfall in drug development: evaluating inhibitor efficacy against mutant proteases using standard, wild-type (WT) end-point assays.
4-Aminophenyl 4-guanidinobenzoate derivatives—most notably Nafamostat mesylate , Camostat mesylate , and Gabexate —represent a highly potent class of reversible covalent serine protease inhibitors [1]. However, when targeting mutant proteases (e.g., the TMPRSS2 V160M variant or Trypsin-4 R193G), the thermodynamic landscape of target engagement fundamentally shifts [2]. This guide objectively compares the performance of these derivatives against WT and mutant proteases, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous drug evaluation.
Mechanistic Overview: The Covalent Trapping Paradigm
Unlike standard competitive inhibitors, 4-guanidinobenzoate derivatives act as "suicide substrates." Their efficacy relies on a highly specific, two-step mechanism:
Michaelis Complex Formation: The guanidino group mimics the basic P1 residue (Arginine/Lysine) preferred by trypsin-like proteases, anchoring deeply into the S1 pocket via a salt bridge with Asp189.
Covalent Acylation: The ester bond of the inhibitor is positioned perfectly for a nucleophilic attack by the catalytic Ser195. This forms a stable acyl-enzyme intermediate, temporarily neutralizing the protease until slow deacylation occurs [3].
Figure 1: Reversible covalent inhibition pathway of 4-guanidinobenzoate derivatives.
Structural Dynamics: Wild-Type vs. Mutant Proteases
Mutations in serine proteases dictate the choice and efficacy of the inhibitor.
TMPRSS2 V160M: This common variant exhibits reduced catalytic activity and lower structural stability [4]. While Nafamostat and Camostat maintain their potency, the altered substrate competition dynamics slightly shift their apparent
.
Trypsin-4 R193G: Replacing the highly conserved glycine with arginine at position 193 drastically alters the thermodynamics of the first tetrahedral intermediate formation. In WT Trypsin-4, acylation is highly exothermic; in the R193G mutant, the energetic profile is restricted, significantly reducing the acylation rate (
uPA S195A (Catalytically Dead): Mutating the catalytic serine to alanine abolishes covalent acylation. However, Nafamostat still successfully inserts its 6-amidino-2-naphthyl group into the S1 pocket, proving that its efficacy is driven by exceptional non-covalent binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) prior to acylation .
Comparative Efficacy Data
The following table synthesizes the performance of these derivatives across different protease genotypes. Nafamostat consistently outperforms Camostat due to a more readily available conformation to form the stable covalent enzyme–substrate intermediate [1].
To generate trustworthy data, protocols must account for the inherent instability of 4-guanidinobenzoate derivatives in aqueous media (Nafamostat's half-life is ~23 minutes at physiological pH) and the altered folding efficiencies of mutant proteins.
Causality: Mutant proteases often exhibit lower expression yields or impaired auto-activation. Relying on total protein concentration (e.g., via Bradford assay) will artificially inflate the apparent
. Active-site titration using a burst-phase titrant ensures we only measure properly folded, catalytically viable enzyme, forming a self-validating baseline [5].
Expression & Purification: Transfect HEK293T cells with WT or mutant (e.g., V160M) protease plasmids. Purify via affinity chromatography.
Active-Site Titration: Incubate the purified protease with an excess of 4-nitrophenyl 4-guanidinobenzoate (NPGB). Measure the initial "burst" of 4-nitrophenol release at 410 nm to quantify the exact molarity of active active-sites.
Inhibitor Incubation: Dilute the active enzyme to a standardized concentration (e.g., 1 nM). Add serial dilutions of Nafamostat or Camostat (0.1 nM to 10 µM). Self-Validation Step: Always include a vehicle control (DMSO) and utilize a rapid-mixing step to prevent premature inhibitor hydrolysis.
Substrate Addition & Kinetic Monitoring: Add the fluorogenic substrate (e.g., Boc-QAR-AMC for TMPRSS2). Continuously monitor fluorescence (Ex: 380 nm, Em: 460 nm) over 30 minutes.
Data Extraction: Calculate the initial velocity (
) from the linear phase. Fit the data to a Morrison equation for tight-binding inhibitors to derive the and .
Causality: If a mutation abolishes catalytic activity (e.g., S195A), traditional substrate-cleavage assays cannot be used. MST measures the change in the hydration shell and thermophoretic mobility of the protein upon ligand binding, allowing us to determine the direct thermodynamic binding affinity (
Fluorescent Labeling: Label the purified mutant protease (e.g., uPA-S195A) with a RED-NHS fluorescent dye targeting primary amines.
Ligand Titration: Prepare a 16-point serial dilution of the 4-guanidinobenzoate derivative in standard assay buffer (pH 7.4, 0.05% Tween-20 to prevent aggregation).
Capillary Loading: Mix the labeled mutant protease (constant concentration, ~10 nM) with the inhibitor dilutions. Load into standard MST capillaries.
Thermophoresis Measurement: Apply an infrared laser to create a microscopic temperature gradient. Record the normalized fluorescence (
) as the protein-ligand complexes migrate away from the heat.
Affinity Calculation: Plot
against inhibitor concentration to extract the . Self-Validation Step: Perform a capillary scan before the MST run to ensure the inhibitor does not cause target aggregation or quench the fluorophore.
Figure 2: Self-validating experimental workflow for evaluating mutant protease inhibitors.
References
Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat
Source: Chemical Science (RSC Publishing)
URL:[Link]
Thermodynamic analysis reveals structural rearrangement during the acylation step in human trypsin 4 on 4-methylumbelliferyl 4-guanidinobenzoate substrate analogue
Source: PubMed - NIH
URL:[Link]
Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat
Source: PMC - NIH
URL:[Link]
A common TMPRSS2 variant has a protective effect against severe COVID-19
Source: UK Biobank / PubMed
URL:[Link]
Quantitative analysis of protease recognition by inhibitors in plasma using microscale thermophoresis
Source: Scientific Reports (Nature)
URL:[Link]
A comparative study of the material properties of 4-Aminophenyl 4-guanidinobenzoate-containing COFs
As a Senior Application Scientist specializing in reticular chemistry and targeted therapeutics, I frequently evaluate the transition from traditional amorphous polymers and Metal-Organic Frameworks (MOFs) to[1]. COFs of...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in reticular chemistry and targeted therapeutics, I frequently evaluate the transition from traditional amorphous polymers and Metal-Organic Frameworks (MOFs) to[1]. COFs offer a metal-free, highly crystalline, and pre-designable architecture that is revolutionizing materials science[2].
When functionalized with specific pharmacophores, such as[3], these frameworks transform from passive carriers into active, biomimetic therapeutic platforms. APGB is a well-documented moiety known for its ability to inhibit serine proteases[4]. By utilizing the aminophenyl group as a structural node for imine condensation, we can covalently weave the guanidinobenzoate active site directly into the pore walls of the COF.
This guide objectively compares the material properties of APGB-COFs against standard alternatives and provides self-validating experimental protocols for their synthesis and evaluation.
Mechanistic Overview: The Causality of Design
To understand the performance of APGB-COFs, we must first examine the causality behind the selection of its building blocks:
Covalent Integration via Imine Condensation: The primary amine on the APGB phenyl ring undergoes reversible Schiff-base condensation with aldehyde-functionalized linkers (e.g., 1,3,5-triformylbenzene). This bottom-up reticular synthesis ensures the active moiety is uniformly distributed across the framework, preventing the "burst release" phenomenon common in physical drug encapsulation[2].
Biomimetic Anchoring: The guanidinium group remains protonated at physiological pH. This positive charge allows it to form strong, bidentate hydrogen bonds with the negatively charged aspartate residues within the S1 pocket of serine proteases (such as trypsin and thrombin), effectively blocking substrate access[4].
Biocompatibility: Unlike MOFs, which can degrade in biological fluids and release heavy metal ions, COFs are composed entirely of light elements (C, H, N, O)[5]. This metal-free composition ensures excellent biocompatibility and predictable degradation pathways for in vivo applications.
Comparative Material Properties
To objectively evaluate APGB-COFs, we must benchmark them against industry-standard porous materials. The table below compares APGB-COF with a standard imine COF (COF-LZU1), a highly stable keto-enamine COF (TpPa-1), and a benchmark MOF (ZIF-8).
Material
Linkage / Bond Type
BET Surface Area (m²/g)
Pore Size (nm)
Trypsin IC₅₀ (µM)
Aqueous Stability
APGB-COF
Imine (C=N)
~1,200
1.8
~15.0
High (Hydrophobic pore shielding)
COF-LZU1
Imine (C=N)
~400
1.2
N/A (No active site)
Moderate (Prone to hydrolysis)
TpPa-1
Keto-enamine
~1,800
1.5
N/A (No active site)
Very High (Tautomerization)
ZIF-8 (MOF)
Coordination (Zn-N)
~1,500
0.34 (Window)
N/A (No active site)
Low in acidic media
Data Synthesis Note: APGB-COF demonstrates a slight reduction in surface area compared to TpPa-1 due to the steric bulk of the guanidinobenzoate groups protruding into the pores. However, this is a necessary trade-off to achieve targeted protease inhibition.
Synthesis & Functionalization Workflow
The synthesis of highly crystalline COFs requires precise control over nucleation thermodynamics. Below is the logical workflow for generating APGB-COFs.
Caption: Solvothermal synthesis and self-validation workflow for APGB-COFs.
Experimental Protocol 1: Solvothermal Synthesis of APGB-COF
Precursor Preparation: Combine 4-aminophenyl 4-guanidinobenzoate (0.2 mmol) and 1,3,5-triformylbenzene (0.13 mmol) in a Pyrex tube.
Causality: The 3:2 stoichiometric ratio matches the geometric requirements for a 2D hexagonal lattice.
Solvent Addition: Add 2.0 mL of a 1,4-dioxane/mesitylene mixture (1:1 v/v) followed by 0.2 mL of aqueous acetic acid (3 M).
Causality: This specific solvent blend balances the solubility of the highly polar APGB monomer with the non-polar aldehyde, ensuring a homogeneous nucleation environment. Acetic acid acts as a catalyst to increase the reversibility of the imine bond, allowing for error-correction during crystallization[2].
Degassing: Subject the tube to three freeze-pump-thaw cycles using liquid nitrogen, then seal it under a vacuum.
Causality: Removing oxygen prevents the oxidative degradation of the amine precursors at elevated temperatures.
Crystallization: Heat the sealed tube at 120°C undisturbed for 72 hours.
Activation: Isolate the precipitate via centrifugation, wash extensively with anhydrous THF, and activate under dynamic vacuum at 80°C for 12 hours.
Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD). If the pattern shows a broad halo instead of sharp peaks at low 2θ angles, the reaction was kinetically trapped in an amorphous state. To correct this, slightly increase the acetic acid concentration in the next batch to enhance thermodynamic reversibility.
Application in Drug Development: Protease Inhibition
The primary application of APGB-COFs is acting as a solid-state, high-capacity protease inhibitor. The diagram below illustrates the signaling and interaction pathway.
Caption: Mechanism of serine protease inhibition by guanidinobenzoate-functionalized COF pores.
To quantify the inhibitory performance of the synthesized APGB-COF, we utilize a kinetic cleavage assay.
Reagent Preparation: Prepare a 50 µM solution of the fluorogenic substrate [4] in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).
Causality: Tween-20 prevents the non-specific adsorption of the enzyme to the walls of the microplate.
COF Incubation: Suspend APGB-COF in the assay buffer at varying concentrations (1 to 100 µg/mL). Add 10 nM of purified Trypsin to each well and pre-incubate at 37°C for 15 minutes.
Reaction Initiation: Add the Boc-Val-Pro-Arg-AMC substrate to initiate the reaction.
Causality: Cleavage of this specific substrate by trypsin releases free AMC (7-Amino-4-methylcoumarin), providing a highly sensitive, real-time fluorescent readout (Ex: 380 nm, Em: 460 nm)[4].
Kinetic Readout: Measure fluorescence continuously for 30 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.
Self-Validation Check: Run a parallel control using unmodified COF-LZU1. If the unmodified COF also shows significant fluorescence quenching, the observed "inhibition" is an artifact of inner-filter effects or non-specific substrate adsorption into the pores, rather than true active-site binding. True inhibition is validated only when the APGB-COF suppresses fluorescence while the unfunctionalized COF does not.
References
Chemsrc. "4-Aminophenyl 4-guanidinobenzoate Bioassay (Inhibition of trypsin using Boc-Val-Pro-Arg-AMC)". Chemsrc Database. Available at: [Link]
Wikipedia Contributors. "Covalent organic framework". Wikipedia, The Free Encyclopedia. Available at: [Link]
Huang, N., Wang, P., & Jiang, D. "Covalent Organic Frameworks: Design, Synthesis, and Functions". Chemical Reviews, 2020. Available at: [Link]
CAS Insights. "Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine". Chemical Abstracts Service. Available at: [Link]
A Senior Application Scientist's Guide to the Safe Disposal of 4-Aminophenyl 4-guanidinobenzoate
As researchers dedicated to advancing science, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents, from acquisition to disposal. 4-Aminophenyl 4-guanidinoben...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers dedicated to advancing science, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents, from acquisition to disposal. 4-Aminophenyl 4-guanidinobenzoate, a compound utilized in various research applications, requires meticulous handling throughout its lifecycle due to its specific chemical properties. This guide provides a detailed, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Profile and Essential Risk Assessment
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. 4-Aminophenyl 4-guanidinobenzoate (CAS No. 35695-20-6) presents hazards that necessitate careful management.[1][2]
Chemical Structure and Associated Risks:
This compound's structure contains two key functional groups that dictate its hazard profile:
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential toxicity. Some are recognized as carcinogens, and they can be absorbed through the skin.[3]
Guanidinium Moiety: Guanidine and its derivatives are known irritants to the skin and eyes and can be harmful if ingested or inhaled.[4][5]
Globally Harmonized System (GHS) Classification:
The safety data for 4-Aminophenyl 4-guanidinobenzoate indicates the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications correspond to the GHS07 pictogram, an exclamation mark, and the signal word "Warning".[1]
The Regulatory Imperative: EPA and RCRA Compliance
The disposal of laboratory chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes a "cradle-to-grave" system for managing hazardous materials, meaning the generating facility is responsible for the waste from its creation to its final, environmentally sound disposal.[8]
Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly, a status which dictates specific storage and handling requirements.[10] Regardless of status, it is illegal to dispose of chemical waste like 4-Aminophenyl 4-guanidinobenzoate via standard trash or sewer systems.[8] All such materials must be handled through a licensed hazardous waste program.[8]
Standard Operating Procedure for Disposal
This protocol provides a direct, procedural workflow for the safe disposal of 4-Aminophenyl 4-guanidinobenzoate from the point of generation.
Disposal Workflow Diagram
Caption: Disposal workflow for 4-Aminophenyl 4-guanidinobenzoate.
Step-by-Step Protocol:
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5][7] All handling of waste should occur in a well-ventilated area or a chemical fume hood.[4]
Waste Segregation (Point of Generation):
Solid Waste: Collect all unadulterated solid 4-Aminophenyl 4-guanidinobenzoate waste, including residual amounts in original containers, in a dedicated hazardous waste container.[5]
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weigh boats, paper towels, gloves, pipette tips) must also be disposed of as hazardous waste in the same container.[5]
Causality: Proper segregation is critical. Mixing this compound with incompatible waste streams (e.g., strong acids or oxidizers) could trigger a dangerous reaction.[5] Furthermore, mixing hazardous and non-hazardous waste increases the total volume of hazardous material, leading to significantly higher disposal costs.[11]
Container Selection and Labeling:
Use a leak-proof container made of a material compatible with the chemical.[9] Ensure the container has a secure, tight-fitting lid.
As soon as the first item of waste is added, the container must be labeled.[10] The label must clearly state "Hazardous Waste" and list the full chemical name: "4-Aminophenyl 4-guanidinobenzoate".[5][10] Your institution's Environmental Health & Safety (EHS) department may require additional information, such as the date accumulation started.
Temporary Storage (Satellite Accumulation):
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10]
The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[10] This ensures the waste is managed by trained professionals and prevents it from being mistaken for regular trash.
Arranging Final Disposal:
Once the container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 days), contact your EHS department to schedule a waste pickup.[9]
Do not attempt to transport the hazardous waste off-site yourself. Only licensed transporters are legally permitted to move hazardous waste to a treatment, storage, and disposal facility (TSDF).[10]
Advanced Topic: Chemical Degradation of the Aromatic Amine Moiety
For laboratories with the appropriate expertise and engineering controls, chemical degradation can be a viable method to treat certain waste streams before disposal. The aromatic amine functionality of 4-Aminophenyl 4-guanidinobenzoate is susceptible to oxidation.
Protocol for Permanganate Oxidation of Aromatic Amines:
This procedure is adapted from established methods for degrading aromatic amines and should only be performed by trained personnel in a chemical fume hood.[12][13]
Preparation: In a suitably large flask (e.g., 5-L), prepare a 1.7 N sulfuric acid solution. Always add acid to water slowly.
Dissolution: Dissolve the aromatic amine waste (e.g., 0.01 mol) in 3 L of the 1.7 N sulfuric acid solution.
Oxidation: Slowly add 1 L of 0.2 M potassium permanganate solution to the flask. The mixture will turn a deep purple color.
Reaction: Allow the solution to stand at room temperature for a minimum of 8 hours to ensure complete degradation of the aromatic amine.[12][13]
Quenching: After the reaction period, neutralize the excess permanganate by slowly adding solid sodium bisulfite until the purple color disappears.[12][13]
Final Disposal:Crucially, the resulting solution must still be disposed of as hazardous waste. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) and collect it in a labeled hazardous waste container for EHS pickup. While the primary hazardous characteristic (aromatic amine) has been addressed, the solution now contains manganese salts and other byproducts that cannot be sewered.
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
Evacuate and Notify: For a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department.[5]
Secure the Area: Prevent access to the spill area.
Assess the Hazard: For a small, manageable spill of the solid material, proceed with cleanup only if you are trained and it is safe to do so.
PPE: Wear all required PPE, including a respirator if dust is generated.[5]
Cleanup: Gently sweep or vacuum the solid material into a suitable, labeled hazardous waste container.[4][14] Avoid any actions that could generate dust.[4] Use an inert absorbent material for any liquid component.[4]
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal: All cleanup materials must be disposed of as hazardous waste.[5]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 4-Aminophenyl 4-guanidinobenzoate, fulfilling our professional duty to maintain a safe and sustainable scientific environment.
References
Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Aminophenyl 4-guanidinobenzoate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling potent, powdered reagents like 4-Aminophenyl 4-guanidino...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling potent, powdered reagents like 4-Aminophenyl 4-guanidinobenzoate demands a meticulous approach that extends beyond the benchtop. This guide provides essential, immediate safety and logistical information, focusing on the procedural, step-by-step guidance necessary for the safe handling and disposal of this compound. Our goal is to instill a deep sense of confidence and trust by providing value that transcends the product itself, making this your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard: Why Specific PPE is Crucial
4-Aminophenyl 4-guanidinobenzoate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These classifications are not merely administrative; they are critical indicators of the compound's potential to cause harm upon exposure. As a fine powder, it is easily aerosolized, increasing the risk of inhalation and widespread contamination of surfaces, personnel, and equipment. Therefore, a comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe handling.
Core Principles of Protection: Engineering Controls and Personal Responsibility
Before any discussion of PPE, it is paramount to emphasize the hierarchy of controls. The most effective safety measures involve engineering controls designed to minimize exposure at the source.
Engineering Controls : All handling of powdered 4-Aminophenyl 4-guanidinobenzoate, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[1] These systems are designed to capture and exhaust airborne particles, preventing them from entering the laboratory environment and your breathing zone.[2]
Personal Responsibility : A culture of safety is built on individual accountability. This includes being thoroughly familiar with the Safety Data Sheet (SDS) for any chemical before use, knowing the location and operation of safety showers and eyewash stations, and being prepared for emergency situations.[3]
Selecting the Appropriate Personal Protective Equipment: A Step-by-Step Guide
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.
Given the H315 classification (Causes skin irritation), gloves are mandatory. The choice of glove material is critical to prevent chemical permeation.
Recommended Glove Material : For aromatic amines, nitrile and neoprene gloves offer good protection.[4][5] Given the potential for prolonged contact during weighing and solution preparation, it is advisable to use a robust nitrile glove. For incidental splash protection, standard nitrile gloves are sufficient, but should be changed immediately upon contact.[4]
Double Gloving : For tasks with a higher risk of contamination, such as weighing larger quantities or during transfers, double gloving provides an additional layer of protection. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Inspection and Removal : Always inspect gloves for any signs of degradation or punctures before use. When removing gloves, do so without touching the outside of the glove with your bare hands to prevent skin exposure.
Minimum Requirement : ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for any work in a laboratory where this chemical is present.
Enhanced Protection : When handling the powder outside of a contained system or when there is a risk of splashing, chemical splash goggles are required.
Full Face Protection : For larger scale operations or when there is a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles.[3]
To prevent skin contact and contamination of personal clothing, appropriate lab attire is essential.
Lab Coat : A clean, buttoned lab coat must be worn at all times. For handling powdered substances, a lab coat with elastic cuffs can provide a better seal around the gloves.
Full Coverage : Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes.[3]
The H335 classification (May cause respiratory irritation) makes respiratory protection a critical consideration, especially when handling the powder.
For Small Quantities in a Ventilated Enclosure : When handling milligram to low-gram quantities in a properly functioning chemical fume hood or ventilated balance enclosure, a NIOSH-approved N95 respirator is recommended to minimize the inhalation of any fugitive particles.
For Larger Quantities or Inadequate Ventilation : If working with larger quantities or if engineering controls are not sufficient, a higher level of respiratory protection is necessary. This may include a half-mask or full-facepiece respirator with P100 filters.[6]
Fit Testing and Training : It is a regulatory requirement that any user of a tight-fitting respirator undergo annual fit testing and receive training on its proper use, maintenance, and limitations.
Task
Hand Protection
Eye/Face Protection
Protective Clothing
Respiratory Protection
Storage and Transport
Single pair of nitrile gloves
Safety glasses with side shields
Lab coat, closed-toe shoes
Not typically required if container is sealed
Weighing Small Quantities (<1g) in a Ventilated Enclosure
Double pair of nitrile gloves
Safety glasses with side shields
Lab coat with elastic cuffs
N95 respirator
Preparing Solutions from Powder
Double pair of nitrile gloves
Chemical splash goggles
Lab coat with elastic cuffs
N95 respirator (in fume hood)
Large-Scale Handling (>1g) or in case of inadequate ventilation
Double pair of nitrile gloves
Face shield over chemical splash goggles
Lab coat with elastic cuffs
Half-mask respirator with P100 filters
Spill Cleanup
Heavy-duty nitrile or butyl rubber gloves
Face shield over chemical splash goggles
Chemical-resistant apron over lab coat
Half-mask respirator with P100 filters
Operational and Disposal Plans: A Framework for Safety
A clear and well-rehearsed plan for handling and disposal is essential to minimize risk.
Preparation : Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including a designated waste container, readily available.
Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, respirator, eye protection, and then outer gloves.
Weighing : Use a disposable weigh boat or creased weighing paper. Handle the container of 4-Aminophenyl 4-guanidinobenzoate with care to avoid generating dust. Use a spatula to carefully transfer the powder.
Solution Preparation : If preparing a solution, add the powder to the solvent slowly to avoid splashing.
Post-Handling : Tightly cap the stock container. Carefully dispose of any contaminated disposable items (weigh boats, wipes) into the designated hazardous waste container.
Doffing PPE : Remove PPE in the reverse order of donning, being careful not to contaminate yourself. The outer gloves should be removed first, followed by the lab coat, eye protection, respirator, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
In the event of a spill, your immediate actions are critical.
Alert and Evacuate : Alert others in the immediate area and evacuate if necessary.[3][7]
Isolate : Secure the area to prevent others from entering.[8]
Assess : From a safe distance, assess the extent of the spill and any immediate hazards.
Cleanup (if trained) : Only personnel trained in hazardous spill cleanup should address the spill. For a small powder spill, gently cover it with a damp paper towel to avoid raising dust, then use absorbent pads to clean the area. For larger spills, follow your institution's specific emergency procedures.[8]
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose : All materials used for cleanup must be disposed of as hazardous waste.
Proper disposal is a legal and ethical responsibility to protect our environment.
Waste Segregation : 4-Aminophenyl 4-guanidinobenzoate is a non-halogenated organic compound.[9] All solid waste (contaminated gloves, weigh boats, paper towels) and excess chemical should be collected in a clearly labeled hazardous waste container designated for non-halogenated solid waste.[9][10][11]
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[10]
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.[12]
PPE Selection Workflow
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling 4-Aminophenyl 4-guanidinobenzoate.
References
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from GZ Industrial Supplies website: [Link]
Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely. Retrieved from Somatco website: [Link]
Hourglass International, Inc. Gloves Chemical Resistance Chart. Retrieved from Hourglass International, Inc. website: [Link]
Medicom. Chemical Resistance Reference Chart. Retrieved from Medicom website: [Link]
TSS. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from TSS website: [Link]
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from Collect and Recycle website: [Link]
Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from Gloves By Web website: [Link]
Fox Scientific, Inc. CHEMICAL RESISTANT CHART. Retrieved from Fox Scientific, Inc. website: [Link]
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